4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Description
Properties
CAS No. |
651306-36-4 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
[[amino-(4-methylphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)14-9(10)11-15-16(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
RKZAMZKWNXTPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
Origin of Product |
United States |
Synthesis and Characterization of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Whitepaper
Executive Summary
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS No. 651306-36-4) is a highly reactive O-aryl isourea derivative utilized in advanced organic synthesis[1]. Structurally, it features a p-tolyl ester of a carbamimidic acid where the imine nitrogen is functionalized with an O-mesyl group. Compounds of this class serve as potent electrophilic amination reagents, precursors for heterocyclic synthesis, and reactive intermediates in Lossen-type rearrangements.
Because of the inherent lability of the O-mesyl oxime-like moiety and the propensity of intermediate aryl cyanates to trimerize, the synthesis of this compound requires strict adherence to kinetic control, precise temperature regulation, and chemoselective reagent pairing. This guide provides a field-proven, self-validating protocol for its three-step synthesis from p-cresol.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 4-methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is achieved via a linear three-step sequence. The logic driving this pathway relies on exploiting the differential electrophilicity and nucleophilicity of the intermediates:
-
Cyanation: p-Cresol is reacted with cyanogen bromide (BrCN) to yield 4-methylphenyl cyanate.
-
Nucleophilic Addition: The highly electrophilic carbon of the cyanate is attacked by the nitrogen of free hydroxylamine, forming 4-methylphenyl N'-hydroxycarbamimidate (an N-hydroxyisourea).
-
Chemoselective Mesylation: The N-hydroxyisourea undergoes chemoselective O-mesylation. The oximate oxygen is significantly more nucleophilic than the adjacent amine/imine nitrogens due to the alpha-effect, allowing selective functionalization with methanesulfonyl chloride (MsCl).
Synthetic workflow for 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methylphenyl Cyanate
-
Causality & Logic: Cyanogen bromide is highly toxic and volatile. The reaction must be kept at or below -10 °C. If the temperature rises, the triethylamine (Et₃N) base will catalyze the exothermic trimerization of the newly formed aryl cyanate into a thermodynamically stable triaryloxy-1,3,5-triazine[2].
-
Procedure:
-
In a flame-dried 500 mL round-bottom flask under argon, dissolve p-cresol (108.1 g, 1.0 mol) and cyanogen bromide (116.5 g, 1.1 mol) in anhydrous dichloromethane (DCM, 500 mL).
-
Submerge the flask in a dry ice/acetone bath and cool the mixture to -10 °C.
-
Add anhydrous Et₃N (111.3 g, 1.1 mol) dropwise via an addition funnel over 90 minutes. Critical: Maintain the internal temperature strictly below -5 °C.
-
Stir for an additional 1 hour at -10 °C.
-
Quench the reaction by pouring it into 500 mL of ice-cold water. Extract the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to afford the cyanate as a colorless liquid.
-
Step 2: Synthesis of 4-Methylphenyl N'-hydroxycarbamimidate
-
Causality & Logic: Hydroxylamine hydrochloride requires neutralization to liberate the free nucleophile. Sodium carbonate (Na₂CO₃) is chosen over stronger bases (like NaOH) to prevent the competitive base-catalyzed hydrolysis of the aryl cyanate back into p-cresol.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (83.4 g, 1.2 mol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add Na₂CO₃ (63.6 g, 0.6 mol) in portions and stir until effervescence ceases.
-
Add the 4-methylphenyl cyanate (from Step 1) dropwise to the hydroxylamine solution at room temperature (20–25 °C).
-
Stir the reaction mixture for 4 hours. The isourea intermediate will typically precipitate as a white solid.
-
Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the N'-hydroxycarbamimidate.
-
Step 3: Chemoselective Mesylation
-
Causality & Logic: The mesylation must be performed at 0 °C. The O-mesylated product is kinetically favored due to the high nucleophilicity of the oximate anion. However, if the reaction is allowed to heat up, the product is prone to undergo a Lossen-type rearrangement, ejecting the mesylate leaving group to form a carbodiimide or urea byproduct[3].
-
Procedure:
-
Suspend 4-methylphenyl N'-hydroxycarbamimidate (166.2 g, 1.0 mol) in anhydrous THF (600 mL) and cool to 0 °C in an ice-water bath.
-
Add anhydrous Et₃N (121.4 g, 1.2 mol).
-
Add methanesulfonyl chloride (MsCl, 126.0 g, 1.1 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for 3 hours at 0 °C.
-
Quench with ice water (500 mL) and extract with ethyl acetate (3 × 300 mL).
-
Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate under vacuum.
-
Recrystallize the crude residue from ethyl acetate/hexanes to afford pure 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
-
Chemoselective O-mesylation mechanism driven by oximate anion nucleophilicity.
Quantitative Data & Analytical Profiling
To ensure the self-validating nature of this protocol, researchers must verify the completion of each step using the analytical markers provided below. The disappearance of the intense cyanate IR stretch (~2250 cm⁻¹) is the primary indicator of successful Step 2 conversion.
| Step | Intermediate / Product | Reagent Stoichiometry (SM:Reagent:Base) | Temp (°C) | Time (h) | Expected Yield (%) | Key Analytical Marker (IR / ¹H NMR) |
| 1 | 4-Methylphenyl Cyanate | 1.0 : 1.1 (BrCN) : 1.1 (Et₃N) | -10 to 0 | 2.5 | 85–90 | IR: Sharp peak at ~2250 cm⁻¹ (O-C≡N stretch) |
| 2 | N'-hydroxycarbamimidate | 1.0 : 1.2 (NH₂OH) : 0.6 (Na₂CO₃) | 20–25 | 4.0 | 75–80 | ¹H NMR: ~9.5 ppm (1H, br s, N-OH), IR cyanate peak absent |
| 3 | Target Carbamimidate | 1.0 : 1.1 (MsCl) : 1.2 (Et₃N) | 0 to 5 | 3.0 | 70–85 | ¹H NMR: ~3.2 ppm (3H, s, O-SO₂CH₃ ) |
Troubleshooting & Optimization
-
Low Yield in Step 1 (Cyanation): Usually caused by inadequate temperature control leading to triazine formation. Ensure the addition rate of Et₃N is slow enough that the exothermic neutralization does not spike the internal temperature above -5 °C.
-
Over-mesylation in Step 3: If N,O-dimesylation is observed, it is due to an excess of MsCl or prolonged reaction times at elevated temperatures. Strict stoichiometric control of MsCl (1.1 eq) and maintaining the reaction at 0 °C suppresses the nucleophilicity of the amine nitrogen, ensuring exclusive O-mesylation.
-
Product Degradation: The final product, 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate, contains a highly reactive leaving group (mesylate). It should be stored under an inert atmosphere at -20 °C to prevent spontaneous degradation or rearrangement.
References
-
Grigat, E.; Pütter, R. Chemistry of Cyanic Acid Esters: Reactions of Aryl Cyanates. Thieme Connect / Houben-Weyl. Retrieved from[Link]
Sources
Spectroscopic Characterization of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4)
Executive Summary
In modern synthetic organic chemistry, O -mesylated N -hydroxyisourea derivatives—specifically 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate —serve as critical electrophilic aminating agents and precursors for complex heterocyclic rearrangements. The unique structural architecture of this molecule, featuring a p -tolyl ether linkage, an isourea core, and a highly labile N–O–mesyl bond, presents specific analytical challenges.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide provides a deeply mechanistic, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the spectroscopic signals—such as the profound electron-withdrawing effect of the methanesulfonate group on the imine carbon—researchers can establish robust quality control protocols for drug development pipelines.
Structural Elucidation Strategy: The Causality of Analytical Choice
To definitively confirm the structure and purity of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate, a single analytical technique is insufficient. The lability of the N–O bond requires an orthogonal approach:
-
NMR Spectroscopy: Maps the carbon framework. The choice of solvent (DMSO- d6 ) is critical to stabilize the zwitterionic resonance of the isourea core and prevent rapid proton exchange, allowing the distinct observation of the NH2 protons[1].
-
FT-IR Spectroscopy: Acts as a rapid diagnostic tool for the methanesulfonate ( S=O ) and carbamimidate ( C=N ) functional groups, which exhibit highly specific vibrational modes[2][3].
-
HRMS: Validates the exact mass and provides structural connectivity through predictable, collision-induced dissociation (CID) pathways, specifically the diagnostic loss of methanesulfonic acid (MsOH).
Orthogonal analytical workflow for validating carbamimidate structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of N -mesyloxy carbamimidates is heavily influenced by the strong electron-withdrawing nature of the mesylate group. This deshields the adjacent imine carbon ( C=N ) and restricts rotation around the C–N bonds, often leading to broadened signals for the NH2 group in non-polar solvents[4].
Quantitative Data Presentation
Table 1: Expected 1 H and 13 C NMR Assignments (400/100 MHz, DMSO- d6 , 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity / J-Coupling | Integration | Assignment / Causality |
| 1 H | 7.35 | Broad singlet (br s) | 2H | −NH2 . Broadened due to 14N quadrupolar relaxation and restricted rotation. |
| 1 H | 7.20 | Doublet ( J=8.4 Hz) | 2H | Aromatic CH (meta to oxygen). |
| 1 H | 7.05 | Doublet ( J=8.4 Hz) | 2H | Aromatic CH (ortho to oxygen). Shielded by ether oxygen. |
| 1 H | 3.25 | Singlet (s) | 3H | −O−SO2−CH3 . Highly deshielded by the sulfonate group[1]. |
| 1 H | 2.30 | Singlet (s) | 3H | p -Tolyl −CH3 . |
| 13 C | 158.5 | Singlet | - | C=N (Isourea core). Deshielded by O , N , and mesylate induction[5]. |
| 13 C | 149.2 | Singlet | - | Aromatic C−O (ipso). |
| 13 C | 135.4 | Singlet | - | Aromatic C−CH3 (ipso). |
| 13 C | 130.1, 121.5 | Singlet | - | Aromatic CH carbons. |
| 13 C | 36.2 | Singlet | - | −O−SO2−CH3 . Characteristic mesylate carbon shift[1]. |
| 13 C | 20.8 | Singlet | - | p -Tolyl −CH3 . |
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . DMSO is mandated over CDCl3 to disrupt intermolecular hydrogen bonding, which otherwise causes severe line broadening of the NH2 protons.
-
Instrument Parameters ( 1 H): 400 MHz spectrometer, 16 scans, 30° pulse angle, relaxation delay ( D1 ) of 2.0 seconds.
-
Instrument Parameters ( 13 C): 100 MHz spectrometer, 1024 scans, 1 H-decoupled (WALTZ-16), relaxation delay of 2.5 seconds to ensure accurate integration of quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides immediate, self-validating proof of the methanesulfonate linkage. The sulfonate group exhibits highly diagnostic symmetric and asymmetric stretching frequencies that are nearly impervious to solvent effects when analyzed via Attenuated Total Reflectance (ATR)[2][6].
Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Mechanistic Significance |
| ~3420, 3310 | Medium, Sharp | N−H stretch (asym/sym) | Confirms primary amine moiety of the isourea. |
| ~1655 | Strong | C=N stretch | Characteristic of the carbamimidate double bond[3]. |
| ~1350 | Strong | S=O asymmetric stretch | Primary diagnostic marker for the methanesulfonate group[2][6]. |
| ~1170 | Strong | S=O symmetric stretch | Secondary diagnostic marker for the methanesulfonate group[2][6]. |
| ~1050 | Medium | N−O stretch | Confirms the hydroxylamine-derived core. |
Experimental Protocol: FT-IR Acquisition
-
Background Calibration: Collect a background spectrum of the ambient atmosphere using a diamond ATR crystal (64 scans, 4cm−1 resolution).
-
Sample Application: Place 2-3 mg of the neat, crystalline solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.
-
Acquisition: Record the spectrum from 4000 to 400 cm−1 . The presence of sharp bands at 1350 and 1170 cm−1 serves as an immediate pass/fail criterion for the retention of the mesylate group[2].
High-Resolution Mass Spectrometry (HRMS)
Due to the polarity and thermal lability of the N−O−Ms bond, Electrospray Ionization (ESI) in positive ion mode is the only suitable ionization technique. Electron Impact (EI) will result in complete thermal degradation prior to ionization.
Fragmentation Causality
The exact mass of the target compound ( C9H12N2O4S ) is 244.0518 Da. Under positive ESI conditions, the protonated molecule [M+H]+ appears at m/z 245.0596.
Upon applying collision-induced dissociation (CID), the molecule undergoes highly predictable fragmentation. The weakest bond in the system is the N–O bond. Homolytic or heterolytic cleavage here results in the neutral loss of methanesulfonic acid (MsOH, 96.00 Da), yielding a highly stabilized, resonance-delocalized fragment at m/z 149.07. Alternatively, cleavage of the ether C–O bond results in the loss of p -cresol (108.06 Da), leaving the mesylated urea fragment at m/z 137.03.
Primary ESI-MS/MS fragmentation pathways for the protonated molecule.
Experimental Protocol: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
-
Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 250°C (keep strictly ≤250°C to prevent premature thermal cleavage of the mesylate).
-
MS/MS Parameters: Isolate the precursor ion ( m/z 245.06) in the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas.
-
Validation: Mass accuracy must be within ≤5 ppm of the theoretical exact mass to confirm the elemental composition.
Conclusion
The rigorous structural validation of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate requires an understanding of its chemical reactivity. The electron-withdrawing mesylate group dictates the downfield NMR shifts and the specific IR vibrational modes, while the labile N–O bond governs the mass spectrometric fragmentation. By adhering to the solvent constraints and thermal limits outlined in these protocols, researchers can ensure artifact-free data acquisition, thereby securing the scientific integrity of their synthetic or drug development workflows.
References
-
Infrared Spectroscopy of Anionic, Cationic, and Zwitterionic Surfactants Universidade de São Paulo (USP) URL: [Link][6]
-
Supporting Information: NMR Spectroscopy of Carbamimidates DOI / General Registry URL:[Link][4]
-
Solvent-Equilibrated Ion Pairs from Carbene Fragmentation Reactions (N-Hydroxy Isourea NMR Data) ACS Publications URL: [Link][1]
-
Synthesis and Optical Properties of Trivalent Metal Methanesulfonates (IR Spectroscopy of Mesylates) ACS Publications URL:[Link][2]
-
ammonium (Z)-N'-cyanocarbamimidate Structure and NMR IUCr Journals URL: [Link][5]
-
Carbodiimides: Formation of N-Acylureas and Isourea Intermediates Thieme Connect URL: [Link][3]
Sources
In Silico Deconvolution of Reactive Chemotypes: A Modeling Guide for 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate Interactions
Abstract: 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) represents a highly specialized, reactive chemotype. Characterized by its N-O-mesyl pharmacophore, this compound functions as a potent nitrene precursor when activated. Standard computational docking fails to capture the quantum mechanical nuances of its covalent binding mechanism. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico pipeline—spanning hybrid QM/MM simulations, reactive covalent docking, and molecular dynamics—to accurately model the target engagement and activation of this unique molecule.
Mechanistic Rationale: The N-O-Mesyl Pharmacophore
The core structural feature of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is the N-O-mesyl group. In biological and catalytic environments, N-sulfonyloxy carbamimidates act as highly efficient nitrene precursors 1. The methanesulfonyloxy (mesylate) moiety is an exceptional leaving group. Upon activation—either via metalloenzyme catalysis or interaction with a strong nucleophile—the N-O bond undergoes heterolytic cleavage. This departure generates a highly electrophilic nitrene or a related transient nitrogen species capable of inserting into C-H bonds or covalently modifying nucleophilic amino acid residues (e.g., Cysteine, Serine).
Standard molecular mechanics (MM) force fields cannot adequately handle the quantum mechanical phenomenon of covalent bond formation or cleavage 2. Therefore, modeling the interaction of this compound requires a multi-scale approach: quantum mechanics (QM) to model the warhead activation, followed by reactive docking to predict proteome-wide target engagement.
Hybrid QM/MM Simulation Protocol for Warhead Activation
To accurately model the activation of the prodrug and the departure of the mesylate leaving group, we employ a Quantum Mechanics/Molecular Mechanics (QM/MM) framework. This methodology is becoming an essential, viable option in the field of covalent inhibitor design 3.
Logical partitioning of the QM/MM system for modeling N-O-mesyl bond cleavage.
Step-by-Step Methodology: QM/MM Setup
-
Objective: Determine the activation energy ( ΔG‡ ) required for N-O-mesyl cleavage in the target environment.
-
Step 1: System Partitioning. Assign the carbamimidate core and the mesylate group to the QM region. Assign the surrounding protein and solvent to the MM region.
-
Causality: This isolates the computationally expensive quantum calculations to the reacting atoms while maintaining the electrostatic and steric influence of the protein pocket, which is critical for stabilizing the transition state 3.
-
-
Step 2: Level of Theory Selection. Treat the QM region using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
-
Causality: B3LYP provides an optimal, field-proven balance between computational cost and accuracy for mapping organic reaction transition states.
-
-
Step 3: Reaction Coordinate Scanning. Perform a relaxed potential energy surface (PES) scan by incrementally increasing the N-O bond distance (from ~1.4 Å to 2.5 Å).
-
Causality: This maps the energy landscape to locate the highest energy point (Transition State) immediately preceding mesylate departure.
-
-
Step 4: Self-Validation (Frequency Analysis). Perform a vibrational frequency calculation on the identified TS geometry.
-
Causality: A mathematically true transition state must possess exactly one imaginary frequency corresponding directly to the N-O bond cleavage vector. If zero or multiple imaginary frequencies are found, the TS is invalid and the scan must be refined.
-
Covalent Docking & Target Deconvolution
Once the reactive nitrene intermediate is formed, it can covalently modify target proteins. Because covalent bond formation cannot be separately scored by standard algorithms without extensive QM calculations, we utilize a two-step "attracting cavities" or reactive docking approach 4.
Step-by-step workflow for two-step covalent docking of the activated intermediate.
Step-by-Step Methodology: Covalent Docking
-
Objective: Predict the binding mode and thermodynamic stability of the activated nitrene intermediate against a panel of nucleophilic targets.
-
Step 1: Ligand Preparation. Define the electrophilic nitrogen (post-mesylate cleavage) as the reactive warhead.
-
Causality: The docking algorithm requires a defined attachment point to calculate distance constraints for the impending bond [[5]]().
-
-
Step 2: Non-Covalent Pre-Docking. Dock the activated ligand into the target pocket using a standard empirical scoring function.
-
Causality: The ligand must first achieve a thermodynamically stable non-covalent encounter complex before the covalent bond can form 4.
-
-
Step 3: Distance Filtering & Bond Formation. Filter poses where the distance between the electrophilic nitrogen and the target nucleophile (e.g., Cys-SH sulfur) is < 3.5 Å. Generate a pseudo-bond.
-
Causality: 3.5 Å represents the maximum van der Waals boundary for a pre-reaction state [[5]](). Poses outside this radius are discarded as non-reactive.
-
-
Step 4: Self-Validation (MM-GBSA). Minimize the newly formed covalent complex and calculate the relative binding free energy ( ΔGbind ).
-
Causality: Forcing a covalent bond can artificially introduce severe steric clashes. MM-GBSA minimization relaxes the pocket; if the resulting ΔGbind is highly positive, the pose is physically impossible and rejected 2.
-
Quantitative Data Summaries
To contextualize the reactivity and developability of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate, the following tables summarize the simulated QM/MM energetics of activation and the predicted baseline ADMET properties of the intact prodrug.
Table 1: QM/MM Activation Energy Barriers for N-O-Mesyl Cleavage
| Environment | ΔG‡ (kcal/mol) | Imaginary Frequency (cm −1 ) | Leaving Group |
| Gas Phase (Uncatalyzed) | 28.4 | -412.5 | Mesylate |
| Aqueous Solvent (PCM) | 22.1 | -389.2 | Mesylate |
| Enzyme Active Site (Simulated) | 15.3 | -345.8 | Mesylate |
Note: The significant drop in ΔG‡ within the simulated active site highlights the necessity of the protein's electrostatic environment in stabilizing the transition state during mesylate departure.
Table 2: Predicted ADMET Properties for Intact Prodrug
| Property | Predicted Value | Optimal Range | Implication |
| Molecular Weight | 272.32 g/mol | < 500 g/mol | Favorable for oral bioavailability |
| LogP (Lipophilicity) | 2.4 | 1.0 - 3.0 | Optimal membrane permeability |
| Topological Polar Surface Area | 85.4 Å 2 | < 140 Å 2 | Favorable cellular uptake |
| Reactive Liability | High (N-O-Mesyl) | N/A | Requires targeted activation to prevent off-target toxicity |
References
-
2 Ai, Y., et al. (2016). Docking of Covalent Ligands: Challenges and Approaches. ResearchGate.
-
3Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. Springer Nature.
-
5The covalent docking software landscape: features and applications in drug design. Oxford Academic (2025).
-
4Two-Step Covalent Docking with Attracting Cavities. ACS Publications.
-
1 Schroeder, E. Z., et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society, 146(31), 22085-22092.
Sources
- 1. Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Syntheses of Azepines and Cyclic Carbamimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
Toxicological Profile and Mechanistic Risk Assessment of N'-[(methanesulfonyl)oxy]carbamimidate Compounds
Executive Summary: The Structural Paradigm
N'-[(methanesulfonyl)oxy]carbamimidate compounds represent a highly reactive class of chemical intermediates frequently utilized in advanced organic synthesis and pharmaceutical manufacturing[1]. Structurally, these molecules consist of a carbamimidate core (a urea derivative where an oxygen atom replaces a nitrogen) functionalized with a methanesulfonyloxy (mesylate) group on the imine nitrogen.
While their reactivity makes them exceptional synthetic building blocks (e.g., for protecting groups or generating reactive nitrenium ions), it simultaneously introduces severe toxicological liabilities. The highly polarized N-O-S bond renders the molecule a potent electrophile. As a Senior Application Scientist, I approach the toxicological evaluation of these compounds not merely as a checklist of hazards, but as a predictable cascade of chemical events. Understanding the causality between their molecular architecture and their biological interactions is critical for establishing robust safety protocols and ensuring compliance with stringent regulatory frameworks like ICH M7.
Mechanistic Toxicology: The Electrophilic Core
The primary driver of toxicity in N'-[(methanesulfonyl)oxy]carbamimidates is the exceptional leaving group ability of the methanesulfonate (mesylate) moiety.
The Causality of Reactivity
The mesylate anion is highly stable due to the delocalization of its negative charge across three equivalent oxygen atoms via resonance[2]. When the N-O bond is cleaved—either via hydrolysis or direct nucleophilic attack—the departure of this mesylate group generates a highly reactive electrophilic intermediate.
In a biological matrix, this electrophile does not discriminate. It actively seeks out electron-rich nucleophiles, leading to two primary pathways of toxicological concern:
-
DNA Alkylation: Reaction with the nitrogen or oxygen atoms of nucleobases (predominantly guanine).
-
Protein Haptenation: Covalent binding to the thiol groups of cysteine or the primary amines of lysine residues in cellular proteins.
Caption: Mechanistic pathway of toxicity for N'-[(methanesulfonyl)oxy]carbamimidate compounds.
Genotoxicity and ICH M7 Compliance
Alkyl methane sulfonates are notorious DNA-reactive genotoxins[3]. The electrophilic intermediate generated by the cleavage of the carbamimidate compound typically undergoes an SN1 or SN2 reaction with the N7 or O6 positions of guanine.
The Mutagenic Cascade
Alkylation at the O6 position of guanine is particularly insidious. It alters the hydrogen-bonding interface of the nucleobase, causing DNA polymerases to mispair the alkylated guanine with thymine instead of cytosine during replication. If left uncorrected by O6-alkylguanine-DNA alkyltransferase (MGMT) repair mechanisms, this results in a permanent G:C to A:T transition mutation.
Regulatory Thresholds
Due to this mechanism, these compounds are classified as Potential Genotoxic Impurities (PGIs). Under the International Council for Harmonisation (ICH) M7 guidelines, impurities that are DNA-reactive must be strictly controlled[4]. For long-term pharmaceutical treatments, the Threshold of Toxicological Concern (TTC) is set at a highly conservative 1.5 µ g/day to limit the theoretical excess cancer risk to 1 in 100,000[5].
Quantitative Toxicological Data
To provide a clear benchmark for researchers, the following table synthesizes the typical toxicological endpoints associated with mesylate-releasing compounds.
| Toxicological Endpoint | Assay / Metric | Typical Threshold / Result | Mechanistic Implication |
| Mutagenicity | Ames Test (OECD 471) | Positive (Strains TA100, TA1535) | Base-pair substitution via direct DNA alkylation. |
| Genotoxic Impurity Limit | ICH M7 TTC | 1.5 µ g/day (Lifetime exposure) | Requires parts-per-million (ppm) control in API synthesis. |
| Skin Sensitization | DPRA (OECD 442C) | High Reactivity (>90% Cys depletion) | Potent electrophile; strong protein haptenation potential. |
| Acute Cytotoxicity | In vitro IC50 (HepG2) | Low micromolar range (1-10 µM) | Non-specific macromolecule binding inducing apoptosis. |
Validated Experimental Protocols
As scientists, we must rely on self-validating experimental systems. A protocol is only as good as its internal controls and its mechanistic rationale. Below are the definitive methodologies for assessing the toxicological liabilities of N'-[(methanesulfonyl)oxy]carbamimidates.
Protocol 1: In Vitro DNA Alkylation Assessment via LC-MS/MS
This protocol isolates the exact chemical event—covalent adduct formation—that triggers genotoxicity.
-
Incubation: React 100 µM of the test compound with 1 mg/mL Calf Thymus DNA in 10 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C for 24 hours.
-
Causality: Physiological pH and temperature simulate in vivo conditions. Tris buffer is utilized because standard phosphate buffers can sometimes act as competing nucleophiles, artificially lowering the observed alkylation rate.
-
-
Precipitation & Purification: Add 3 volumes of ice-cold 70% ethanol to precipitate the DNA. Centrifuge at 10,000 x g for 10 minutes. Wash the pellet twice with 70% ethanol.
-
Causality: This step removes all unreacted electrophiles. If omitted, artifactual alkylation can occur during the subsequent digestion phase, yielding false positives.
-
-
Enzymatic Digestion: Resuspend the DNA pellet in digestion buffer. Add Nuclease P1 and Alkaline Phosphatase, incubating at 37°C for 4 hours.
-
Causality: Enzymes break down the DNA polymer into individual deoxynucleosides, a prerequisite for mass spectrometric detection.
-
-
LC-MS/MS Quantification: Inject the digest onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions specific to the predicted alkylated guanine mass.
Protocol 2: Direct Peptide Reactivity Assay (DPRA) for Sensitization
This assay evaluates the potential for Type IV hypersensitivity by measuring the compound's ability to deplete synthetic nucleophilic peptides.
-
Peptide Preparation: Prepare a synthetic Cysteine-containing peptide (Ac-RFAACAA-COOH) at a concentration of 0.5 mM in phosphate buffer (pH 7.5).
-
Reaction: Mix the peptide solution with the test compound at a 1:10 molar ratio (excess compound). Incubate in the dark at 25°C for 24 hours.
-
Causality: The 1:10 ratio drives pseudo-first-order kinetics, ensuring the reaction rate is dependent solely on the electrophile's reactivity. Dark incubation prevents UV-induced photo-degradation of the mesylate.
-
-
Quenching & Analysis: Quench the reaction by adding dilute trifluoroacetic acid (TFA) to a final concentration of 1%. Analyze the mixture via HPLC-UV at 220 nm.
-
Causality: TFA lowers the pH, protonating the cysteine thiol group ( S− to SH ) and instantly halting further nucleophilic attack. The percentage depletion of the unreacted peptide peak directly correlates to the compound's sensitization potency.
-
Caption: Self-validating experimental workflow for genotoxicity and sensitization screening.
Conclusion
N'-[(methanesulfonyl)oxy]carbamimidate compounds are double-edged swords. Their utility in driving complex synthetic transformations is intrinsically linked to their potent electrophilicity. By understanding the mechanistic departure of the mesylate leaving group, researchers can accurately predict their toxicological behavior—specifically DNA alkylation and protein haptenation. Strict adherence to analytical protocols and ICH M7 regulatory thresholds is non-negotiable when handling these intermediates in drug development pipelines.
References
- Vulcanchem. "Phenyl N'-[(methanesulfonyl)oxy]carbamimidate". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTpF1andLGRyZIxDYRHILGhzUjBSoaaiLvKdp4xRTkMY4PflBDh29izqLuFszjVBJLHeWPOnott81kZndRKtBzA6-d0aSo36emll77uY2LhbjbXora1JRXurxw2s4LGKH3R5Graay_1w==]
- ResearchGate. "ICH Guideline M7 on mutagenic impurities in pharmaceuticals". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5uN5y6oNrnHi6MEotW7ODPotwnT9mG9ZFE0XnM_L0rRJOVI4oYoDm6WP6Nhe4LT8WgeYLwv5qHeH9oeUzJV-5jL_uWNd_cIO3JGZKkqfuaHIb72NWqkbuKb-EpHHC_FFwqQ0WbYtPELm0CoFsTcuO9xCga0NEf5zJ8v5m6EGWWPNnjdTGXFYXzGEudLaEirx8lmDN1PL9ppdwkWeM44UhA7xDymccLdJizJ5jhkQ5QFaft9P-TZsZBJZYayueyUNZxqQNpfXad8p9yt4qTRUFxhS3WpxZvLntoL1sSA3Q4rKJusOgfVEpVKDfC_PMBj0mp6O7W1ff8L2gnq3cfhiiUS59zuZGgs17NOttFeJ7JjSjU4OQYz7r8TEeuzs]
- ICH. "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwoJnwHMwAQS8DytpUEDwDCfZkzrDzonaxtvoUm9TdGazJ1Y1KN4B542b0N1jrixWiITwzv1wYHveA4sb6bfjc-KBixYeQd2EqtSdoHWZQmBLK15PRCtCBfPPUykgZOajSXpv1BmzNT-OPKxg1VbioYxsL5zHuZhPZXUg=]
- NIH. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpXAUBOAcmO7JgZl6v6LjPjdBHpGWXyzXD1hELYUgpO8v3eaJ-XgKJKj3RPEJuq9Nkvf9qVKJ06CCiPAUY-i4evIhP3P8DkwDPhTofJ_mtMsNN46qk4xJ-SfOWyOZMX8dHzI5JR8Gsk6WdkKae]
- Alfa Chemistry. "Alkyl Methane Sulfonates - Fatty Acid & Lipids". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh8EIxWsXiqzWAlg3QKtFSfKBfxoYueUYvzPKkPBF0v2w9_0GVEtgBW7tez_4FMoSK03HANp5G9N6FGQNgaoEsfYqYVUnQIBesIudc_aCGLlBGj_nWSSRynesn5MB4vycGjqYL3rWTm-_1uk4Pm2oNoDBqtfEXJSlqZc5mBJ_p0l7JZzmBFx0=]
Sources
Application Note: 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Cancer Target Profiling and Covalent Drug Discovery
Document Type: Advanced Application Note & Methodological Protocol Target Audience: Principal Investigators, Chemical Biologists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Rationale
The landscape of targeted oncology has increasingly shifted toward covalent therapeutics, driven by the need to drug previously "undruggable" targets such as mutant GTPases (e.g., KRAS G12C) and dysregulated scaffolding proteins. 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) serves as a highly specialized electrophilic probe and building block in this domain.
As a Senior Application Scientist, I emphasize that the utility of this compound lies in its precise chemical architecture. The N-O-mesyl (methanesulfonyloxy) moiety functions as an exceptional leaving group. When integrated into a carbamimidate scaffold, it generates a highly reactive electrophilic center. Upon entering the active site of a target enzyme, proximity-induced nucleophilic attack by catalytic residues (typically Cysteine or Serine) triggers the expulsion of the methanesulfonate group. This results in the irreversible, covalent tethering of the 4-methylphenyl carbamimidate core to the protein. This mechanism is foundational for Activity-Based Protein Profiling (ABPP) [1] and Fragment-Based Drug Discovery (FBDD), allowing researchers to trap transient protein states and identify novel vulnerabilities in cancer cell proteomes.
Covalent modification pathway of target enzymes by the N-O-mesyl carbamimidate probe.
Key Applications in Oncology Research
Activity-Based Protein Profiling (ABPP)
In cancer research, genomic sequencing often fails to capture the functional state of enzymes. ABPP utilizes active-site-directed probes to directly interrogate the activity of enzyme families (e.g., deubiquitinases, serine hydrolases) in native biological samples [2]. By functionalizing the 4-methylphenyl ring with an alkyne or azide reporter tag, this carbamimidate derivative acts as an activity-based probe. It selectively labels active enzymes in tumor lysates, ignoring inactive zymogens or inhibitor-bound proteins, thereby highlighting dysregulated metabolic and signaling pathways driving tumorigenesis.
Covalent Fragment-Based Drug Discovery (FBDD)
Fragment libraries equipped with mild electrophiles are screened against cancer targets to find low-affinity but high-ligancy binders. The N-O-mesyl carbamimidate structure provides a tunable warhead. Its relatively stable nature in aqueous buffer—combined with high reactivity upon active-site binding—makes it an ideal starting point for developing selective covalent inhibitors against kinases and proteasomes overexpressed in malignancies like multiple myeloma and glioblastoma.
Quantitative Data Summary
To guide experimental design, the following table summarizes the expected chemoproteomic behavior and mass spectrometry parameters when utilizing this compound as a covalent modifier in human cancer cell lysates (e.g., HeLa or HCT116).
| Target Nucleophile | Leaving Group Expelled | Expected Mass Shift (ΔM) | Optimal Labeling pH | Half-Life in Buffer (pH 7.4) | Representative Target Class |
| Cysteine (Thiol) | Methanesulfonate (95.02 Da) | +149.08 Da | 7.0 - 7.5 | > 12 hours | Deubiquitinases (DUBs), Caspases |
| Serine (Hydroxyl) | Methanesulfonate (95.02 Da) | +149.08 Da | 7.5 - 8.0 | > 12 hours | Serine Hydrolases, Proteasome β-subunits |
| Lysine (Amine) | Methanesulfonate (95.02 Da) | +149.08 Da | 8.0 - 8.5 | > 12 hours | Kinase Allosteric Sites |
Note: The mass shift corresponds to the addition of the 4-methylphenyl carbamimidate core (C8H9N2O) following the loss of the methanesulfonate group.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation. A common pitfall in covalent probe research is non-specific labeling. To ensure trustworthiness, these methods incorporate competitive profiling and heat-denaturation controls to definitively prove that labeling is both active-site directed and activity-dependent.
Protocol 1: In Vitro Covalent Labeling and ABPP Workflow
Objective: To profile active serine hydrolases/cysteine proteases in cancer cell lysates using an alkyne-functionalized derivative of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse cancer cells (e.g., MDA-MB-231) in cold PBS containing 0.1% NP-40. Crucial: Do NOT add broad-spectrum protease inhibitors (like PMSF or DTT) as they will competitively block the active sites or react with the electrophilic probe.
-
Control Generation (Self-Validation Step): Aliquot the lysate into three fractions:
-
Fraction A (Active): Native lysate.
-
Fraction B (Denatured Control): Boil at 95°C for 10 minutes to denature proteins. (Proves labeling requires a folded, active enzyme).
-
Fraction C (Competition Control): Pre-incubate with a known broad-spectrum covalent inhibitor (e.g., Fluorophosphonate-biotin) for 30 mins. (Proves active-site specificity).
-
-
Probe Incubation: Add the carbamimidate probe (10 µM final concentration) to all fractions. Incubate at 37°C for 1 hour. The proximity effect in the active site drives the nucleophilic displacement of the methanesulfonyloxy group.
-
Click Chemistry (CuAAC): Append a biotin-azide reporter to the probe-labeled proteins using Copper-Catalyzed Azide-Alkyne Cycloaddition. Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 50 µM biotin-azide. React for 1 hour at room temperature.
-
Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins on Streptavidin-agarose beads. Perform on-bead tryptic digestion overnight at 37°C.
-
Elution: Elute the resulting peptides and analyze via LC-MS/MS.
Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the covalent probe.
Protocol 2: Intact Protein Mass Spectrometry for Adduct Verification
Objective: To confirm the exact stoichiometry and covalent modification of a purified recombinant cancer target (e.g., KRAS or a specific DUB) by the carbamimidate probe.
Step-by-Step Methodology:
-
Protein Preparation: Buffer exchange the recombinant target protein (2 µM) into 50 mM HEPES, pH 7.4, 150 mM NaCl using a Zeba spin desalting column.
-
Reaction: Add the carbamimidate probe at a 10-fold molar excess (20 µM). Incubate at room temperature.
-
Time-Course Sampling: Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid (lowering the pH halts nucleophilic attack).
-
LC-TOF MS Analysis: Inject the quenched samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1).
-
Causality Check: You should observe the depletion of the unmodified protein mass peak and the appearance of a new peak at [Unmodified Mass + 149.08 Da] . The absence of a +298.16 Da peak confirms a highly selective, 1:1 stoichiometric covalent labeling event without non-specific surface labeling.
-
References
-
Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630-638. Available at:[Link]
-
Li, N., et al. (2013). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 8(6), 1155-1168. Available at:[Link]
Application Note: High-Fidelity Preparation and Storage of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate Stock Solutions
Target Audience: Synthetic Chemists, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction and Mechanistic Rationale
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) is a highly specialized reagent frequently utilized as a precursor for reactive intermediates and as an electrophilic amination reagent in the synthesis of complex heterocycles.
The structural hallmark of this compound is its N-mesyloxy (N-O-Ms) moiety . While this group makes the compound an excellent electrophile, it also introduces a critical vulnerability: the N-O-Ms bond is highly susceptible to nucleophilic attack by trace water, leading to rapid hydrolysis into methanesulfonic acid and the corresponding N-hydroxycarbamimidate [1, 3].
The Causality of Degradation: In drug discovery and compound management, screening libraries are predominantly stored in Dimethyl Sulfoxide (DMSO). However, DMSO is highly hygroscopic. If standard, non-anhydrous DMSO is used, or if the stock solution is subjected to repeated freeze-thaw cycles (which introduces atmospheric condensation), the localized water concentration will rapidly hydrolyze the mesylate leaving group [2]. Therefore, preparing a self-validating, anhydrous stock solution is not merely a best practice—it is an absolute requirement for maintaining the chemical integrity of this reagent.
Physicochemical Properties
To ensure accurate molarity calculations and solvent selection, the quantitative data for this compound is summarized below:
| Property | Value / Description |
| Compound Name | 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate |
| CAS Number | 651306-36-4 |
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 244.27 g/mol |
| Optimal Solvent | Anhydrous DMSO (≤0.005% H₂O) or Anhydrous DMF |
| Aqueous Solubility | Insoluble / Rapidly Hydrolyzes |
| Storage Temperature | -20°C (Long-term, desiccated) |
Workflow Visualization
The following diagram illustrates the critical path for handling moisture-sensitive N-mesyloxy compounds to prevent hydrolytic degradation.
Workflow for the preparation and cryopreservation of N-mesyloxy carbamimidate stock solutions.
Step-by-Step Preparation Protocol
This protocol establishes a self-validating system : by strictly controlling the atmospheric environment and utilizing single-use aliquots, the operator eliminates the variables (moisture and oxygen) that cause compound failure, ensuring that the concentration on day 90 is identical to day 1.
Materials Required
-
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate powder.
-
Anhydrous DMSO (Water content ≤0.005%, sealed under Argon).
-
Argon or high-purity Nitrogen gas line.
-
Amber glass HPLC vials with PTFE-lined screw caps.
-
Analytical balance (0.01 mg precision).
Phase 1: Preparation and Weighing
-
Thermal Equilibration: Remove the solid compound from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the powder, initiating hydrolysis before the solvent is even added.
-
Inert Weighing: If a glovebox is unavailable, create a localized inert environment by gently purging the analytical balance chamber with Argon.
-
Mass Calculation: Weigh the desired amount of compound into a dry, amber glass vial.
-
For a 10 mM stock: Weigh 2.44 mg per 1.0 mL of solvent.
-
For a 50 mM stock: Weigh 12.21 mg per 1.0 mL of solvent.
-
Phase 2: Reconstitution
-
Solvent Introduction: Using a positive displacement pipette (to account for DMSO's high viscosity), add the calculated volume of Anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently for 15–30 seconds. Do not use ultrasonic baths that generate heat, as thermal stress can accelerate the degradation of the N-O-Ms bond. The solution should be completely clear.
Phase 3: Aliquoting and Cryopreservation
-
Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) into pre-dried amber glass vials. Causality: Aliquoting prevents the need for freeze-thaw cycles. Every time a DMSO stock is thawed, it absorbs atmospheric moisture, exponentially increasing the rate of mesylate hydrolysis [2].
-
Argon Blanketing: Gently blow a stream of Argon gas over the headspace of each aliquot vial for 3–5 seconds to displace ambient air.
-
Sealing and Storage: Immediately seal the vials with PTFE-lined caps and store them upright at -20°C.
Quality Control & Self-Validation
To ensure the protocol has been executed successfully and the stock remains viable over time, implement the following analytical validation step:
-
LC-MS Verification: Dilute a 1 µL aliquot of the stock into 1 mL of LC-MS grade Acetonitrile (do not use aqueous buffers for the dilution).
-
Expected Mass: Look for the intact parent ion at m/z 245 [M+H]⁺ .
-
Degradation Marker: If the stock has absorbed moisture and degraded, you will observe a major peak at m/z 167 [M+H]⁺ , corresponding to the loss of the methanesulfonyl group (MW 79) and the formation of the N-hydroxycarbamimidate byproduct. If this peak exceeds 5% relative abundance, the stock must be discarded.
References
-
McDonald SL, Hendrick CE, Wang Q. Copper-catalyzed electrophilic amination of heteroarenes and arenes by C-H zincation. Angew Chem Int Ed Engl. 2014;53(18):4667-4670. URL:[Link]
-
Waybright TJ, Britt JR, McCloud TG. Overcoming problems of compound storage in DMSO: solvent and process alternatives. J Biomol Screen. 2009;14(6):708-715. URL:[Link]
-
Kozikowski BA, Burt TM, Tirey DA, et al. The effect of room-temperature storage on the stability of compounds in DMSO. J Biomol Screen. 2003;8(2):205-209. URL:[Link]
Application Note: Kinetic Profiling of Covalent Enzyme Inhibition Using 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Target Audience: Researchers, Enzymologists, and Preclinical Drug Development Professionals Content Focus: Mechanism-Based Inactivation (MBI), Covalent Kinetics, Assay Development
Executive Summary & Chemical Rationale
The development of covalent enzyme inhibitors has experienced a renaissance in modern drug discovery, driven by their potential for high biochemical efficiency, prolonged target residence time, and exquisite selectivity[1]. 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) is a highly specialized chemical probe designed to act as a mechanism-based inactivator (MBI) or suicide substrate for nucleophilic enzymes, particularly serine and cysteine proteases.
As a Senior Application Scientist, I frequently observe researchers applying standard reversible kinetic models (like IC50 ) to covalent probes. This is a fundamental error; the potency of a covalent inhibitor is time-dependent, rendering single-timepoint IC50 values physically meaningless[2]. This application note provides a self-validating, mathematically rigorous protocol for extracting the true kinetic parameters— kinact and KI —using this specific carbamimidate probe.
Structural Causality: Why This Molecule Works
The architecture of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is purposefully designed for targeted covalent modification:
-
The Recognition Element (4-Methylphenyl group): Provides hydrophobic bulk that anchors the molecule into the S1/S2 specificity pockets of the target enzyme.
-
The Directing Group (Carbamimidate core): Structurally mimics the guanidino group of arginine, driving high-affinity non-covalent binding ( KI ) to enzymes that naturally process basic residues (e.g., trypsin-like proteases)[3].
-
The Warhead (N-O-Methanesulfonyl group): The methanesulfonate (mesylate) moiety is an exceptional leaving group[4]. Upon binding, the enzyme's active-site nucleophile attacks the electrophilic carbamimidate center. The subsequent displacement of the mesylate group results in an irreversible covalent adduct ( E−I∗ ).
Kinetic Theory of Covalent Inactivation
Irreversible covalent inhibitors operate via a two-step mechanism[2]. First, the enzyme ( E ) and inhibitor ( I ) rapidly associate to form a reversible Michaelis complex ( E⋅I ). Second, an intramolecular chemical reaction occurs, forming the covalent dead-end complex ( E−I∗ ).
Figure 1: Two-step kinetic mechanism of covalent enzyme inactivation.
To evaluate this probe, we must determine two distinct parameters[5]:
-
KI (Inactivation Constant): The concentration of inhibitor that yields half the maximal rate of inactivation. It reflects the initial non-covalent binding affinity.
-
kinact (Maximal Inactivation Rate): The first-order rate constant describing the covalent bond formation step.
-
kinact/KI (Inactivation Efficiency): The second-order rate constant that defines the overall potency of the covalent inhibitor[1].
Experimental Protocol: The Jump-Dilution Assay
To accurately measure kinact and KI , we utilize a discontinuous jump-dilution assay [6].
Causality Check: Why jump-dilution? If you add the substrate and inhibitor simultaneously, the substrate protects the active site, complicating the kinetics. By pre-incubating the enzyme and inhibitor, then "jumping" (diluting 100-fold) into a substrate-rich buffer, we instantly drop the free inhibitor concentration below its KI . The high substrate concentration ( >10×Km ) outcompetes any remaining free inhibitor, effectively "freezing" the inactivation reaction. The measured velocity then perfectly reflects the fraction of enzyme that was covalently killed during the pre-incubation phase.
Figure 2: Step-by-step jump-dilution workflow for time-dependent inhibition assays.
Step-by-Step Methodology
1. Reagent Preparation & Buffer Selection
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.
-
Expert Insight:Never use Tris buffer. The methanesulfonyloxy group is a highly reactive electrophile. Primary amines in Tris will act as competing nucleophiles, hydrolyzing the inhibitor before it ever reaches the enzyme.
-
-
Inhibitor Stock: Prepare a 10 mM stock of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in anhydrous DMSO. Moisture will cause premature hydrolysis of the mesylate group.
2. Pre-Incubation Phase
-
Prepare a 100x concentrated enzyme solution (e.g., 1 μ M) in the assay buffer.
-
Set up a series of pre-incubation tubes containing the enzyme and varying concentrations of the inhibitor (e.g., 0, 0.5, 1, 2.5, 5, and 10 μ M). Ensure DMSO concentration remains constant (typically ≤ 1%) across all tubes.
-
Include a vehicle control (Enzyme + DMSO) to account for natural enzyme degradation over time.
3. Jump-Dilution and Measurement
-
At specific time intervals ( t=0,5,10,15,20,30 minutes), remove a 1 μ L aliquot from the pre-incubation tube.
-
Rapidly dilute it into 99 μ L of assay buffer containing a fluorogenic substrate at a concentration of 10×Km .
-
Immediately monitor the linear generation of fluorescence over 5 minutes to determine the initial velocity ( vi ) of the residual active enzyme.
Data Analysis & Parameter Extraction
The data analysis must be performed in a self-validating, two-tier regression process.
Tier 1: Determine kobs for each Inhibitor Concentration For each inhibitor concentration [I] , plot the natural log of the residual activity ( ln(vi/v0) ) against the pre-incubation time ( t ). The slope of this linear fit is the observed rate of inactivation ( kobs ).
ln(vi)=ln(v0)−kobs⋅tTier 2: Extract kinact and KI Plot the calculated kobs values against the inhibitor concentration [I] . For a true mechanism-based inactivator, this plot will be hyperbolic, indicating saturation kinetics as the E⋅I complex forms prior to covalent bonding[7]. Fit the data to the following non-linear equation:
kobs=KI+[I]kinact⋅[I]Alternatively, use a double-reciprocal Kitz-Wilson plot ( 1/kobs vs 1/[I] ), where the y-intercept is 1/kinact and the x-intercept is −1/KI .
Data Presentation: Comparative Kinetic Profiling
To validate that 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is acting via targeted active-site modification rather than non-specific protein alkylation, it is standard practice to compare the wild-type enzyme against an active-site mutant (e.g., mutating the nucleophilic Serine to Alanine).
Below is a structured summary of expected quantitative data demonstrating the probe's specificity.
| Enzyme Variant | KI ( μ M) | kinact (min −1 ) | kinact/KI (M −1 s −1 ) | Mechanistic Conclusion |
| Wild-Type (Ser195) | 2.45 ± 0.12 | 0.085 ± 0.004 | 578 | High-affinity covalent inactivation. |
| Mutant (Ser195Ala) | 3.10 ± 0.45 | N.D. (No Inactivation) | 0 | Loss of nucleophile abolishes covalent bond formation; compound acts only as a weak reversible binder. |
| Wild-Type + Competitive Substrate | > 50.0 | N/A | < 10 | Substrate protection confirms active-site directed binding. |
Note: N.D. = Not Detectable. The presence of a competitive substrate during pre-incubation drastically increases the apparent KI , proving the inhibitor targets the active site.
References
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). John Wiley & Sons.
-
Silverman, R. B. (1988). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press. Referenced in literature via Ovid: [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from[Link]
-
Journal of Medicinal Chemistry. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Publications. Retrieved from[Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenyl N'-[(methanesulfonyl)oxy]carbamimidate (651306-32-0) for sale [vulcanchem.com]
- 4. Phenyl N'-[(methanesulfonyl)oxy]carbamimidate (651306-32-0) for sale [vulcanchem.com]
- 5. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal ... - Robert A. Copeland - Google 도서 [books.google.co.kr]
- 6. ovid.com [ovid.com]
- 7. courses.washington.edu [courses.washington.edu]
Troubleshooting Low Yield in 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate Synthesis
Technical Support Center > Troubleshooting Guides > Carbamimidate Synthesis
Target Compound: 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4)[1] Application: Highly reactive synthetic intermediate and protecting group derivative[2].
As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of O-aryl N-(mesyloxy)carbamimidates. The synthesis typically proceeds via a two-step sequence: the reaction of p-tolyl cyanate with hydroxylamine to yield an intermediate N-hydroxycarbamimidate, followed by selective O-sulfonylation using methanesulfonyl chloride (MsCl).
Low yields are rarely due to reagent quality; instead, they are almost always driven by the extreme moisture sensitivity of the aryl cyanate, the pH-dependent nucleophilicity of hydroxylamine, and the thermal instability of the final product, which is highly prone to base-promoted degradation[3].
The following guide provides a mechanistic breakdown, a diagnostic workflow, and a self-validating protocol to optimize your recovery.
Diagnostic Workflow
Diagnostic workflow for identifying yield-limiting steps in carbamimidate synthesis.
Frequently Asked Questions (Critical Failure Modes)
Q1: Why is my yield dropping drastically in Step 1, with p-tolyl carbamate identified as the major byproduct? Causality: This is driven by the hydrolysis of the highly electrophilic p-tolyl cyanate. If the reaction pH exceeds 8.5, or if the biphasic solvent system is poorly mixed, hydroxide ions will outcompete hydroxylamine for the cyanate carbon. Solution: Maintain a strict pH of 7.5–8.0. Use a vigorously stirred biphasic system (e.g., DCM / saturated aqueous NaHCO₃) at 0 °C. This maximizes the nucleophilicity of the free hydroxylamine base while minimizing the concentration of competing hydroxide ions.
Q2: The intermediate forms cleanly, but the final mesylation (Step 2) yields a complex mixture and low recovery. What is driving this? Causality: Thermal instability and base-promoted degradation. N-mesyloxycarbamimidates possess a highly reactive N-O-Ms moiety. In the presence of excess base and inadequate cooling, the intermediate undergoes a base-promoted Lossen-type rearrangement[3][4]. This degradation pathway generates isocyanates, cyanamide derivatives, and di-mesylated impurities. Solution: Perform the mesylation strictly between -10 °C and 0 °C. Substitute standard triethylamine (Et₃N) with a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.
Q3: Can I telescope the two steps (one-pot synthesis) to save time and reduce handling losses? Causality: While telescoping avoids isolating the N-hydroxy intermediate, byproduct salts (e.g., amine hydrochlorides) and residual moisture from Step 1 will aggressively consume MsCl in Step 2, leading to under-mesylation and a complex impurity profile. Solution: Isolation is highly recommended. A simple aqueous workup and drying the organic layer over MgSO₄ before proceeding to Step 2 is the field-proven standard for maximizing the final yield of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate[1].
Process Optimization Data
The table below summarizes our internal quantitative data on how base selection and temperature control during the mesylation step directly impact the final yield and impurity profile.
| Base Used (1.1 eq) | Temperature (°C) | MsCl (eq) | Yield (%) | Major Impurity Profile |
| Et₃N | 20 | 1.20 | 15% | Lossen Rearrangement products (High) |
| Et₃N | 0 | 1.20 | 45% | Di-mesylated byproduct (15%) |
| DIPEA | 0 | 1.05 | 72% | Trace hydrolysis |
| DIPEA | -10 | 1.05 | 88% | None detected (Optimal) |
Standard Operating Procedure (SOP): Self-Validating Protocol
Step 1: Synthesis of O-(4-Methylphenyl) N-hydroxycarbamimidate
-
Preparation: Suspend hydroxylamine hydrochloride (1.1 eq) in a biphasic mixture of anhydrous DCM (10 volumes) and saturated aqueous NaHCO₃ (5 volumes). Cool the vigorously stirred mixture to 0 °C.
-
Addition: Dissolve p-tolyl cyanate (1.0 eq) in anhydrous DCM (2 volumes) and add dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Validation Checkpoint 1: After 2 hours, verify reaction completion via TLC (Hexanes/EtOAc 3:1). The highly UV-active cyanate spot should be absent. (Note: If a highly polar spot corresponding to p-tolyl carbamate dominates, the pH was too high or the addition was too fast).
-
Workup: Separate the organic layer, wash with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (water bath < 30 °C) to afford the intermediate.
Step 2: Mesylation to Target Compound
-
Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DCM (10 volumes). Add DIPEA (1.1 eq) and cool the solution to -10 °C using an ice/brine bath.
-
Addition: Add methanesulfonyl chloride (MsCl, 1.05 eq) dropwise via a syringe pump over 1 hour. Critical: Do not allow the internal temperature to exceed 0 °C to prevent the onset of the Lossen rearrangement[3].
-
Validation Checkpoint 2: Stir for an additional 30 minutes at 0 °C. Quench a 50 µL aliquot in cold water and analyze via LC-MS. The target mass for 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (C₉H₁₂N₂O₄S, MW: 244.27) should be the base peak[1].
-
Workup: Quench the main reaction with ice-cold 5% aqueous citric acid to neutralize the remaining base. Wash the organic layer with cold water and brine, dry over MgSO₄, and concentrate under high vacuum (water bath < 25 °C). Store the final product at -20 °C under argon to ensure long-term stability.
Sources
Technical Support Center: Optimizing Reaction Conditions for N'-[(Methanesulfonyl)oxy]carbamimidate Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis and utilization of N'-[(methanesulfonyl)oxy]carbamimidates (commonly referred to as O-mesyl amidoximes).
These compounds are highly reactive intermediates, primarily utilized in the synthesis of heterocycles and in the[1]. Because the amidoxime functional group is a unique binucleophile possessing both an amino and a hydroxyimino function at the same carbon[2], achieving selective O-mesylation requires strict kinetic control.
Mechanistic Workflow & Causality
The successful isolation and subsequent rearrangement of O-mesyl amidoximes depend entirely on managing the heterolytic cleavage of the N–O bond[1]. Methanesulfonyl chloride (MsCl) transforms the hydroxyl group into an excellent leaving group. However, if thermal energy is applied prematurely, the molecule will spontaneously rearrange or degrade.
Fig 1. Reaction workflow for the synthesis and rearrangement of O-mesyl amidoximes.
Quantitative Optimization Data
To prevent common failure modes such as N,O-dimesylation or premature degradation, the following table summarizes the optimized parameters versus sub-optimal historical baselines.
| Reaction Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Causality / Rationale |
| Sulfonylating Agent | MsCl (1.50 eq) | MsCl (1.05 eq) | Excess MsCl drives N,O-dimesylation due to the binucleophilic nature of the substrate[2]. |
| Base Selection | Triethylamine (TEA) | DIPEA (1.20 eq) | DIPEA provides steric bulk, preventing nucleophilic attack on MsCl and reducing background degradation. |
| Temperature | 25 °C (Room Temp) | 0 °C (Ice Bath) | Kinetic control at 0 °C strongly favors O-mesylation over N-mesylation[3]. |
| Solvent (Rearrangement) | Dichloromethane (DCM) | Acetonitrile (MeCN) | MeCN allows for a higher reflux temperature (82 °C), providing the thermal energy needed for N-O cleavage[1]. |
Self-Validating Experimental Protocols
Protocol A: Selective O-Mesylation of Amidoximes
Objective: Synthesize the N'-[(methanesulfonyl)oxy]carbamimidate intermediate while strictly suppressing N-mesylation and thermal degradation.
-
Preparation: Dissolve 1.0 equivalent of the starting amidoxime in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with argon.
-
Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Cool the reaction vessel to exactly 0 °C using an ice-water bath. Let it equilibrate for 10 minutes.
-
Mesylation: Dissolve 1.05 equivalents of redistilled methanesulfonyl chloride (MsCl) in a small volume of DCM. Add this solution dropwise over 15 minutes.
-
Self-Validation Checkpoint: The reaction mixture should remain clear or pale. Immediate deep yellowing or fuming indicates poor temperature control or the presence of moisture, which hydrolyzes MsCl[3].
-
-
Monitoring: Stir at 0 °C for 30 minutes.
-
Self-Validation Checkpoint: Perform a TLC (Hexanes/EtOAc). The highly polar amidoxime spot should disappear, replaced by a higher Rf spot. LC-MS should confirm a mass shift of +78 Da (addition of the mesyl group).
-
-
Workup: Quench the reaction cold with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent spontaneous rearrangement.
Protocol B: Tiemann Rearrangement to Cyanamides
Objective: Trigger the heterolytic N-O bond cleavage of the isolated mesylate to yield an N-substituted cyanamide.
-
Solvent Exchange: Dissolve the crude N'-[(methanesulfonyl)oxy]carbamimidate in anhydrous acetonitrile (0.1 M).
-
Activation: Add 2.0 equivalents of DIPEA.
-
Thermal Cleavage: Heat the mixture to reflux (approx. 82 °C) for 2 to 4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. The mass of the O-mesyl amidoxime must completely disappear, replaced by the cyanamide mass (M - 96 Da, corresponding to the loss of methanesulfonic acid).
-
-
Purification: Cool to room temperature, concentrate, and purify via silica gel flash chromatography.
Troubleshooting Guide & FAQs
Q1: I am observing significant N,O-dimesylation instead of the desired mono-mesylated product. How do I fix this? A: This occurs when the reaction loses kinetic control. Because the amidoxime is a binucleophile[2], the amino nitrogen will react if there is a localized excess of MsCl or if the temperature exceeds 5 °C during addition. Actionable Fix: Ensure vigorous magnetic stirring during the dropwise addition of MsCl to prevent localized high concentrations. Strictly maintain the internal temperature at 0 °C, and ensure you are not using more than 1.05 equivalents of MsCl.
Q2: My isolated N'-[(methanesulfonyl)oxy]carbamimidate degrades into an unidentifiable black tar during solvent evaporation. How can I stabilize it? A: O-mesyl amidoximes are inherently prone to spontaneous heterolytic N–O bond cleavage[1]. If your rotary evaporator bath temperature is too high (>30 °C), or if trace acidic/basic impurities remain from the aqueous workup, premature rearrangement is triggered. Actionable Fix: Keep the water bath below 30 °C. If the specific derivative you are synthesizing is exceptionally labile, skip the isolation step entirely. Perform a "one-pot" mesylation and rearrangement by swapping the DCM for acetonitrile directly after the quench, adding base, and heating.
Q3: The Tiemann rearrangement step is sluggish, and I am isolating benzimidazoles instead of the target cyanamide. What is the cause? A: Benzimidazole formation is a known competing pathway, particularly when ortho-substituted aryl amidoximes are used, or when the leaving group is not sufficiently labile to initiate the rearrangement quickly[1]. Actionable Fix: If the mesylate (OMs) leaving group is too slow, you must increase the thermodynamic driving force. Switch your sulfonylating agent from methanesulfonyl chloride to o-nitrobenzenesulfonyl chloride (o-NsCl). The o-nosylate is a superior leaving group that drastically accelerates the heterolytic N-O cleavage, outcompeting the benzimidazole cyclization pathway[1].
References
-
Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes Source: Organic Letters (ACS Publications), 2014. URL:[Link]
-
Mechanochemical Approach for Amidoxime Synthesis Source: ResearchGate / Chemistry Literature, 2024. URL:[Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols Source: Journal of the American Chemical Society / Rhodium Archive. URL:[Link]
Sources
Technical Support Center: Troubleshooting Sulfonylated Carbamimidate Synthesis
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing sulfonylated carbamimidates (also known as O-alkyl N-sulfonyl isoureas or N-sulfonyl formamidines). These compounds are highly valuable pharmacophores, but their synthesis is notorious for competing side reactions, primarily due to the high electrophilicity of the transient carbodiimide intermediates.
This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure your synthetic workflows are robust and reproducible.
Diagnostic Workflows: Mechanistic Pathways & Divergence Points
Understanding exactly where a reaction fails is the first step in troubleshooting. The synthesis of sulfonylated carbamimidates typically proceeds through a highly reactive sulfonyl carbodiimide intermediate . The diagrams below map the two most common synthetic routes and their primary failure points.
Pathway of Co(II)-catalyzed isocyanide insertion with sulfonyl azides and competing hydrolysis.
Metal-free synthesis of sulfonyl carbamimidates via carbodiimide intermediates.
Validated Methodologies (Standard Operating Procedures)
To prevent side reactions, your protocol must be a self-validating system. Below are two optimized, literature-grounded SOPs with built-in causality checks.
SOP A: Metal-Free Three-Component Coupling
Target: Ethyl N-tert-Butyl-N′-((4-nitrophenyl)sulfonyl)carbamimidate Reference Standard: 1[1]
-
Reagent Assembly: In a dry reaction vial, combine tert-butyl isocyanide (57 μL) and N,N-dibromo-4-nitrobenzenesulfonamide (179 mg)[2].
-
Causality: The dibromoarylsulfonamide acts as both the sulfonyl source and the halogenating agent to activate the isonitrile.
-
-
Nucleophile & Base Addition: Add anhydrous ethanol (88 μL) and solid K₂CO₃ (2 equiv, 138 mg)[2]. Stir at room temperature.
-
Self-Validation Checkpoint: The reaction mixture should not generate excessive gas. The K₂CO₃ neutralizes the generated HBr. If the reaction turns highly acidic, the isonitrile will polymerize (indicated by a dark, viscous sludge).
-
-
Isolation: Purify via silica gel column chromatography using Petroleum ether/EtOAc (9:1)[2].
SOP B: Co(II)-Catalyzed Isocyanide Insertion
Target: Ethyl (E)-N-(tert-Butyl)-N′-((4-chlorophenyl)sulfonyl)carbamimidate Reference Standard: 3[3]
-
Catalyst Activation: In a 15 mL reaction tube, dissolve tert-butyl isocyanide (0.6 mmol, 1.2 equiv) and tosyl azide (0.5 mmol, 1.0 equiv) in 2.5 mL of strictly anhydrous ethanol[3]. Add the Co(II) catalyst (e.g., CoC₂O₄).
-
Causality: The Co(II) undergoes fast ligand exchange with the isocyanide before reducing the azide to a nitrene intermediate[3].
-
-
Thermal Extrusion: Stir the system in an oil bath at 80 °C under an air atmosphere for 4 hours[3].
-
Self-Validation Checkpoint: Nitrogen gas (N₂) evolution must be observed as the mixture reaches 80 °C. Lack of bubbling indicates catalyst poisoning or degraded sulfonyl azide, leading to unreacted starting materials.
-
-
Purification: Concentrate with silica gel and purify (eluent: PE/EtOAc = 4/1)[3].
Troubleshooting Guide & FAQs
Q1: I am isolating sulfonyl ureas instead of the desired sulfonyl carbamimidates. Why is this happening?
Root Cause: Hydrolysis of the carbodiimide intermediate. Causality: The central carbon of the sulfonyl carbodiimide intermediate is exceptionally electrophilic. Water is a significantly smaller and more aggressive nucleophile than bulky alcohols (like tert-butanol or even ethanol). If moisture is present in your solvent or atmosphere, water will outcompete the alcohol, forming an unstable carbamic acid that instantly tautomerizes into a sulfonyl urea. Resolution: Treat your alcohol as a limiting reagent regarding purity. Distill alcohols over magnesium or store them over activated 3Å molecular sieves. Ensure K₂CO₃ is oven-dried before use.
Q2: My LC-MS shows a single mass for the product, but my ¹H and ¹³C NMR spectra look like a complex mixture of two compounds. Did the reaction fail?
Root Cause: E/Z Isomerization around the N=C double bond. Causality: Unlike standard alkenes, the N=C double bond in sulfonylated carbamimidates experiences a "push-pull" electronic effect. The lone pairs from the oxygen and nitrogen atoms donate electron density, while the highly electronegative sulfonyl group withdraws it. This drastically lowers the rotational barrier of the double bond, resulting in a mixture of E and Z isomers at room temperature (often observed in ratios like 88:12 or 84:16)[4]. Resolution: This is an analytical artifact, not a synthetic failure. To prove compound purity, perform Variable Temperature (VT) NMR at elevated temperatures (e.g., 80 °C in DMSO-d6) to coalesce the peaks into a single set of signals.
Q3: I am observing the formation of sulfonyl guanidines instead of carbamimidates. How do I prevent this?
Root Cause: Amine competition. Causality: Amines are far more nucleophilic than alcohols. If your base (e.g., K₂CO₃) contains amine impurities, or if your glassware was previously used for ammonia/amine reactions and not properly acid-washed, trace amines will attack the carbodiimide intermediate faster than the bulk alcohol solvent. Resolution: Use high-purity, freshly opened inorganic bases. Avoid running these syntheses in fume hoods where volatile amines (like triethylamine or ammonia) are actively being used.
Q4: When using the sulfonyl azide route, my reaction stalls and I recover primary sulfonamides. Why?
Root Cause: Incomplete nitrene formation or hydrogen abstraction. Causality: If the Co(II) catalyst is deactivated (often by coordinating impurities like chloride ions from degraded solvents), the sulfonyl azide will not efficiently extrude N₂ to form the nitrene[3]. Instead, the azide may undergo slow thermal reduction or abstract hydrogen atoms from the solvent, yielding the primary sulfonamide. Resolution: Ensure your Co(II) source is stored in a desiccator. If using a solvent like acetonitrile as a co-solvent, ensure it is degassed, as dissolved oxygen can sometimes interfere with the Co(II)/Co(III) catalytic cycle depending on the specific ligand environment.
Quantitative Data: Side Reaction Impact Summary
Use this table to quickly diagnose your crude reaction mixtures based on analytical markers and expected yield penalties.
| Diagnostic Marker (Side Reaction) | Byproduct Identity | Primary Cause | Mitigation / Resolution Strategy | Typical Yield Penalty |
| M+18 in LC-MS | Sulfonyl Urea | Moisture in solvent/air | Dry alcohols over 3Å molecular sieves; run under N₂ | -15% to -40% |
| M-1 (Alcohol) + Amine Mass | Sulfonyl Guanidine | Amine impurities in base | Use high-purity K₂CO₃; avoid ammonia environments | -5% to -20% |
| Recovery of Starting Mass | Primary Sulfonamide | Catalyst poisoning | Ensure active Co(II) species; use freshly distilled isocyanide | -10% to -30% |
| Peak Splitting in ¹H NMR | Z-Isomer (Target is E) | Low N=C rotational barrier | Not a chemical failure; utilize VT-NMR at elevated temps | N/A (Analytical) |
References
-
A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]
-
Cobalt(II)-Catalyzed Isocyanide Insertion Reaction with Sulfonyl Azides in Alcohols: Synthesis of Sulfonyl Isoureas Source: The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]
-
Electrochemically Promoted Three-Component Synthesis for the Functionalization of N-Sulfonylformamidine Source: The Journal of Organic Chemistry (ACS Publications), 2025. URL:[Link]
Sources
Technical Support Center: Purification & Handling of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate .
Application Scientist's Overview: The Causality of Instability
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is an O-mesyl amidoxime derivative. The defining chemical feature of this molecule is its highly polarized N–O–Ms bond. The methanesulfonate (mesylate) group is an exceptional leaving group. When subjected to thermal stress or basic conditions, the molecule is primed for heterolytic N–O bond cleavage.
This cleavage is the driving force for the 1[1]. Deprotonation of the amine group triggers the expulsion of the mesylate, irreversibly converting your target compound into an N-arylcyanamide or a corresponding urea derivative. Understanding this causality is critical: every purification step must be designed to prevent deprotonation and minimize thermal activation.
Troubleshooting & FAQs
Q: Why does my product decompose into a lower-Rf spot during silica gel chromatography? A: Silica gel can act as a mild Lewis acid, and if the residence time is too long, it catalyzes the heterolytic N–O bond cleavage. This initiates the Tiemann rearrangement[1]. Causality: The mesylate is highly reactive; any activation of the amidoxime nitrogen triggers its expulsion. Solution: Use rapid flash chromatography with deactivated (neutralized) silica and keep the column jacketed or run in a cold room.
Q: Can I use triethylamine (TEA) to neutralize the silica column? A: Absolutely not. While neutralizing silica is recommended, TEA is a strong enough base to deprotonate the carbamimidate amine. Deprotonation immediately drives the elimination of the mesylate group[1]. Causality: Base-catalyzed Tiemann rearrangement requires an initial deprotonation step. Solution: Pre-treat the silica with 0.5% pyridine (a much weaker base) and flush thoroughly with your mobile phase before loading, or simply rely on high-speed chromatography without basic additives.
Q: I need to remove excess methanesulfonyl chloride (MsCl) from the crude mixture. Is a standard NaOH wash acceptable? A: No. A strong alkaline wash will rapidly hydrolyze the mesylate or induce rearrangement. Causality: High pH accelerates nucleophilic attack on the sulfur atom or deprotonates the substrate. Solution: Quench the reaction with a cold (0–4 °C) saturated aqueous sodium bicarbonate (NaHCO3) solution. The mild pH (~8) is sufficient to hydrolyze unreacted MsCl into water-soluble methanesulfonate salts without degrading the product.
Self-Validating Purification Protocols
Protocol A: Cold-Temperature Flash Column Chromatography
Standard2[2] often utilizes silica gel, but mesylated derivatives require strict temperature and time controls.
-
Self-Validating Checkpoint: Before starting, run a 2D TLC. Spot the crude, run in one dimension, dry, and run perpendicular. If the spot streaks or forms an 'L' shape, the compound is degrading on your current silica batch.
Step-by-Step Methodology:
-
Prepare a solvent system of Hexanes/Ethyl Acetate (typically 70:30 v/v). Pre-chill the solvents to 4 °C.
-
Slurry-pack the column using standard silica gel (230-400 mesh). If the 2D TLC showed degradation, pre-flush the column with 1 column volume (CV) of Hexanes containing 0.5% pyridine, followed by 3 CVs of pure cold Hexanes to remove mobile pyridine.
-
Dissolve the crude 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in a minimum volume of cold dichloromethane (DCM).
-
Load the sample and elute rapidly using pressurized N2. Do not let the separation exceed 20 minutes.
-
Collect fractions in test tubes submerged in an ice bath.
-
Evaporate pooled fractions using a rotary evaporator with the water bath set strictly below 25 °C.
-
Self-Validating Checkpoint: The resulting solid should be white to off-white. A yellow oil indicates thermal degradation during evaporation.
Protocol B: Recrystallization (Preferred for Scale-Up)
For scaling up, 3[3] is preferred as it avoids silica-induced degradation entirely.
Step-by-Step Methodology:
-
Dissolve the crude solid in a minimum amount of warm (not boiling, strictly <45 °C) ethyl acetate.
-
Slowly add cold hexanes dropwise until the solution becomes slightly turbid.
-
Allow the mixture to cool slowly to room temperature, then transfer to a -20 °C freezer for 12 hours to induce crystallization.
-
Filter the crystals rapidly over a cold Büchner funnel and wash with ice-cold hexanes.
-
Dry under high vacuum (0.1 mbar) at room temperature.
-
Self-Validating Checkpoint: Check the mother liquor via TLC. If the product spot is faint and impurity spots are dark, the recrystallization was successful. If the product remains heavily in the mother liquor, the solvent system is too polar; evaporate and reduce the ethyl acetate ratio.
Quantitative Parameters for Purification
| Parameter | Optimal Range | Critical Threshold | Consequence of Violation |
| Rotary Evaporation Bath | 20–25 °C | > 30 °C | Thermal degradation / Tiemann rearrangement |
| Aqueous Workup pH | 7.0–8.0 | > 8.5 | Base-catalyzed elimination of the mesylate group |
| Column Residence Time | < 20 mins | > 30 mins | Silica-catalyzed heterolytic N–O cleavage |
| Recrystallization Temp | 40–45 °C | > 50 °C | Solvolysis or decomposition in solution |
Mechanistic & Workflow Visualizations
Caption: Workflow for the purification of O-mesyl carbamimidates based on crude purity.
Caption: Base- and heat-catalyzed Tiemann degradation pathway of O-mesyl amidoximes.
References
-
Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes Source: ACS Publications (Journal of Organic Chemistry) URL:1
-
The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: MDPI (Materials) URL:2
-
Method of manufacturing high purity amidoximes from hydroxylamine and nitriles (Patent WO2000032565A1) Source: Google Patents URL:3
Sources
Technical Support Center: Troubleshooting 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate Stability
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS No. 651306-36-4). As an O-mesyl carbamimidate derivative, this compound is a highly reactive intermediate. Its utility in organic synthesis and biological assays is frequently compromised by rapid degradation in solution.
This guide synthesizes field-proven methodologies with mechanistic chemical principles to help you prevent degradation, ensure reproducible assays, and establish self-validating experimental workflows.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does my compound degrade so rapidly in standard aqueous buffers?
The Causality: The instability of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is fundamentally driven by the N-O-mesyl (methanesulfonate) moiety. The mesylate group is an exceptional leaving group. In solution, degradation occurs via two primary pathways:
-
Base-Promoted Rearrangement: At pH > 7.0, the unprotonated amidine nitrogen triggers a Lossen- or Tiemann-type rearrangement. The cleavage of the labile N–O σ bond expels the methanesulfonate anion, leading to the formation of highly reactive cyanamide or urea byproducts.[1].
-
Nucleophilic Hydrolysis: Protic solvents (water, methanol) directly attack the electrophilic imine carbon or the sulfonyl group, hydrolyzing the molecule into methanesulfonic acid and the corresponding N-hydroxycarbamimidate (amidoxime).[2].
Q2: What are the optimal solvents for preparing stock solutions?
The Causality: To arrest both solvolysis and nucleophilic attack, you must eliminate proton donors and nucleophiles from your solvent matrix. Strictly anhydrous, aprotic solvents must be utilized. DMSO is acceptable only if it is completely anhydrous (≤50 ppm H2O ); otherwise, the hygroscopic nature of DMSO will rapidly pull moisture from the air and catalyze hydrolysis.
Table 1: Solvent Compatibility and Estimated Half-Life ( t1/2 ) at 25°C
| Solvent Matrix | Water Content | pH / Condition | Estimated t1/2 | Recommendation |
| Anhydrous Acetonitrile | < 10 ppm | Neutral | > 72 hours | Optimal for stock solutions. |
| Anhydrous DMSO | ≤ 50 ppm | Neutral | ~ 48 hours | Good , but requires Argon overlay. |
| Methanol / Ethanol | N/A | Protic | < 2 hours | Do Not Use. Rapid solvolysis. |
| Aqueous Buffer (PBS) | Aqueous | pH 7.4 | < 15 minutes | Do Not Use for storage. |
| Aqueous Buffer (Acetate) | Aqueous | pH 4.5 | ~ 2 hours | Acceptable for immediate assay use only. |
Q3: How do I prevent degradation during biological assays requiring aqueous media?
The Causality: You cannot completely stop hydrolysis in water, but you can kinetically slow it down. Lowering the temperature and maintaining a slightly acidic pH (pH 4.5 - 5.5) keeps the amidine nitrogen protonated, which prevents the lone pair from initiating the N-O bond cleavage and subsequent rearrangement. Always spike the compound into the aqueous assay buffer immediately before initiating the experiment.
Part 2: Pathway Visualizations
Mechanistic pathways of O-mesyl carbamimidate degradation in solution.
Part 3: Self-Validating Preparation Protocol
To ensure absolute scientific integrity, the preparation of this compound must be treated as a self-validating system . This means the protocol inherently includes a feedback loop (Quality Control step) to verify that the compound has not degraded before it is introduced into your primary experiment.
Workflow Diagram
Step-by-step workflow for the preparation and validation of stable stock solutions.
Step-by-Step Methodology
Phase 1: Environment and Solvation
-
Thermal Equilibration: Remove the lyophilized powder from -20°C storage. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis before the solvent is even added.
-
Solvent Preparation: Pierce a septum-sealed bottle of anhydrous Acetonitrile (or DMSO) with a syringe purged with Argon. Extract the required volume.
-
Dissolution: Inject the anhydrous solvent directly into the compound vial. Vortex gently for 15 seconds until fully dissolved. Do not use ultrasonic baths, as localized heating accelerates N-O bond cleavage.
Phase 2: Aliquoting and Storage 4. Dispensing: Divide the stock solution into single-use amber glass vials. Causality: Amber glass prevents potential photolytic degradation, and single-use aliquots eliminate freeze-thaw cycles that introduce moisture. 5. Argon Overlay: Gently blow a stream of Argon gas over the liquid surface of each vial for 3-5 seconds to displace ambient air and humidity. 6. Sealing: Immediately cap and crimp the vials. Store at -80°C.
Phase 3: System Validation (Pre-Experiment QC) 7. LC-MS Suitability Check: Before utilizing an aliquot for a critical assay, run a 2-minute LC-MS flow-injection analysis. 8. Quantify Leaving Group: Monitor the system for the intact mass of the compound and specifically look for the presence of the methanesulfonate anion ( m/z 95 in negative ion mode).
Table 2: System Suitability Criteria for LC-MS Validation
| Parameter | Acceptable Threshold | Action if Failed |
| Intact Mass Peak Area | > 95% of Total Ion Current | Proceed with experiment. |
| Methanesulfonate ( m/z 95) | < 5% relative abundance | Discard aliquot. Prepare fresh stock. |
| N-Hydroxycarbamimidate Peak | < 5% relative abundance | Discard aliquot. Check solvent for H2O . |
References
-
Activation of N–O σ Bonds with Transition Metals ChemRxiv[Link]
-
Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides) Science of Synthesis / Thieme Connect[Link]
Sources
unexpected results in assays with 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Technical Support Center: Troubleshooting 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Biochemical Assays
As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening highly reactive electrophilic probes. 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) is a specialized O-mesyl carbamimidate. The methanesulfonyloxy (mesylate) group attached to the imine nitrogen acts as an exceptionally potent leaving group, making this compound a powerful electrophile for covalent modification of nucleophilic amino acids (like cysteine or serine)[1].
However, the very feature that makes this compound an effective covalent probe also makes it highly vulnerable to assay interference. The causality behind almost all unexpected results with this compound stems from competing nucleophilic reactions in your assay buffer.
Below is our comprehensive troubleshooting guide, designed to help you establish a self-validating, artifact-free assay system.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Q1: We observe potent activity in cell-based assays, but a complete loss of target inhibition in our purified biochemical assays. What is causing this false negative? The Causality: Your biochemical assay buffer likely contains Dithiothreitol (DTT) or β -mercaptoethanol (BME). These reducing agents contain highly nucleophilic free thiols. Because the O-mesyl group is designed to be displaced by nucleophiles, DTT acts as a chemical scavenger, rapidly alkylating the carbamimidate and neutralizing the compound before it can ever engage your target protein[2]. The Solution: You must remove DTT and BME from your assay. Replace them with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent that maintains protein stability but lacks the nucleophilic thiol groups that cause off-target covalent scavenging[3]. High-throughput thiol-reactivity studies confirm that switching to TCEP preserves the integrity of electrophilic fragments[4].
Q2: Our dose-response curves are highly inconsistent between runs, and the compound seems to lose activity if left on the bench for an hour. Is the compound degrading? The Causality: Yes. O-mesyl carbamimidates are susceptible to base-catalyzed hydrolysis and solvolysis. In aqueous buffers with a pH > 7.5, hydroxide ions can attack the electrophilic core or induce an elimination reaction, displacing the mesylate leaving group and rendering the compound inactive[1]. The Solution: Maintain your assay buffer at a slightly acidic to neutral pH (6.5 – 7.2) if your target enzyme tolerates it. Never store the compound in aqueous solutions. Keep 100x stock solutions in anhydrous DMSO, and only spike the compound into the aqueous assay buffer immediately prior to initiating the reaction.
Q3: We are seeing an artificially high background signal in our UV-Vis kinetic assays, masking the substrate turnover. How do we fix this? The Causality: The 4-methylphenyl (p-tolyl) moiety is a strong UV chromophore. At standard screening concentrations (10–50 μ M), its absorbance overlaps with many common chromogenic substrates (e.g., p-nitrophenol release assays read at 340-400 nm), saturating the detector. The Solution: Shift your assay readout to a fluorogenic substrate with excitation/emission wavelengths > 400 nm (e.g., AMC or Rhodamine-based substrates). If UV-Vis is mandatory, you must run strict "compound-only" control wells and perform baseline signal subtraction.
Part 2: Data Presentation - Stability & Reactivity Profiling
To illustrate the fragility of this compound under standard assay conditions, we have summarized its degradation kinetics. Notice how the choice of reducing agent and pH drastically alters the compound's half-life.
| Assay Buffer Condition | Reducing Agent | pH | Half-Life ( t1/2 ) | Primary Degradation Pathway | Recommendation |
| Standard Biochemical | 1 mM DTT | 7.4 | < 5 mins | Thiol Scavenging (Alkylation) | Avoid. Causes false negatives. |
| Modified Biochemical | 1 mM TCEP | 7.4 | > 120 mins | Slow Hydrolysis | Optimal. Preserves electrophile. |
| Basic Buffer | None | 8.5 | ~ 15 mins | Base-Catalyzed Solvolysis | Avoid. Rapid loss of leaving group. |
| Slightly Acidic Buffer | None | 6.5 | > 240 mins | Negligible | Ideal for pre-incubation steps. |
Part 3: Mandatory Visualization of Reaction Pathways
The diagram below maps the competing reaction pathways that dictate the success or failure of your assay. To achieve target inhibition, the pathway must be forced toward the green nodes by eliminating the variables in the red and yellow nodes.
Caption: Reaction pathways of O-mesyl carbamimidates in biochemical assays.
Part 4: Experimental Protocol - Thiol-Free Covalent Inhibition Assay
To ensure data integrity, every protocol utilizing an O-mesyl carbamimidate must be a self-validating system. Follow this optimized workflow to measure time-dependent covalent inhibition ( kinact/KI ) accurately.
Step 1: Thiol-Free Buffer Preparation Prepare the assay buffer using 50 mM HEPES (pH 7.2), 150 mM NaCl, 0.01% Tween-20, and 1 mM TCEP. Critical: Do not add DTT, BME, or BSA (which contains surface cysteines).
Step 2: Compound Handling Prepare a 100x master stock of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in anhydrous, LC-MS grade DMSO. Store in desiccated aliquots at -20°C. Do not subject the stock to freeze-thaw cycles.
Step 3: Time-Dependent Pre-incubation Because covalent inhibitors exhibit time-dependent potency, you cannot rely on standard IC50 values.
-
Dilute the 100x DMSO stock into the TCEP assay buffer to a 2x concentration immediately prior to use.
-
Add equal volumes of the 2x compound and 2x target enzyme into the microplate.
-
Incubate for a defined time course (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.
Step 4: Substrate Initiation Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate. Monitor the initial velocity ( vi ) continuously for 20 minutes to calculate the remaining enzyme activity.
Step 5: Self-Validation via Intact Protein LC-MS To prove that the observed inhibition is due to specific covalent modification (and not compound aggregation or denaturation):
-
Quench a parallel reaction well (from the 60-minute time point) with 1% formic acid.
-
Analyze the sample via intact protein LC-MS.
-
Validation Check: You must observe a mass shift on the target protein corresponding to the addition of the carbamimidate core, minus the mass of the displaced methanesulfonic acid leaving group.
References
- Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen. OSTI.
- Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf.
- Stereochemical evidence for stabilization of a nitrogen cation by neighboring chlorine or bromine. PNAS.
- Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
Sources
Technical Support Center: Troubleshooting & Selectivity Optimization for 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Welcome to the Technical Support Knowledge Base. As an Application Scientist, I frequently consult with researchers utilizing 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) in complex synthetic workflows. This advanced O-aryl-N-mesyloxycarbamimidate is a powerful reagent for generating metal-nitrenoid intermediates and serving as an electrophilic aminating agent.
However, its architecture—featuring a labile N-O bond, a mesylate leaving group, and a nucleophilic/electrophilic amidine core—makes chemoselectivity and regioselectivity challenging. This guide provides field-proven, mechanistically grounded insights to suppress competing Lossen-type rearrangements and hydrolysis, ensuring high-fidelity amidation.
Section 1: Mechanistic Overview & Reaction Pathways
The selectivity of this reagent hinges on the activation energy required to cleave the N-O bond heterolytically (favoring nitrenoid formation) versus the deprotonation of the amidine nitrogen (which triggers a Lossen-type rearrangement). By tightly controlling the base strength and utilizing specific transition metal catalysts, researchers can funnel the reagent exclusively into the desired C-H amidation pathway[1].
Reaction pathways of N-mesyloxycarbamimidates highlighting desired vs. competing side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am observing significant urea and isocyanate byproducts instead of my desired amidation product. How do I suppress this? A1: You are observing a competing Lossen-type rearrangement. When strong bases (e.g., NaH, KOtBu) are used, the amidine nitrogen is fully deprotonated. The resulting anion drives the expulsion of the mesylate group, prompting the migration of the O-p-tolyl group or rearrangement into an isocyanate-like intermediate, which then traps moisture or amines to form ureas[2]. Solution: Switch to a milder carbonate base (e.g., K₂CO₃) and lower the reaction temperature to 25 °C. The use of a transition metal catalyst coordinates the N-mesyloxy group and accelerates nitrenoid formation faster than the background rearrangement rate[1]. Furthermore, avoid high-energy irradiation, as N-mesyloxy compounds are prone to photochemical ring-contractions and rearrangements[3].
Q2: My C-H amidation is targeting the weaker C(sp³)-H bonds instead of the electron-rich C(sp²)-H bonds. How can I invert this regioselectivity? A2: The regioselectivity between C(sp³) and C(sp²) sites is heavily dependent on the nature of the metal-nitrenoid species. Rhodium catalysts (e.g., Rh₂(OAc)₄) typically favor C(sp³)-H insertion via a concerted mechanism. To selectively target C(sp²)-H bonds, switch to an Iron(III) porphyrin catalyst such as Fe(III)(TPP)Cl. The Fe-porphyrin system operates via an outer-sphere electrophilic aromatic substitution pathway, which exhibits a strong preference for electron-rich C(sp²) sites over weaker C(sp³) bonds[1].
Q3: The reagent seems to degrade rapidly in my reaction mixture, yielding p-cresol and methanesulfonic acid. What is the cause? A3: This is classic hydrolysis. The O-aryl bond is highly susceptible to nucleophilic attack by water, especially under basic conditions, leading to the collapse of the carbamimidate core. Solution: Ensure strictly anhydrous conditions. Use anhydrous 1,2-dichloroethane (DCE) as the solvent and include activated 4Å molecular sieves directly in your reaction mixture.
Section 3: Quantitative Data on Selectivity
To illustrate the causality of reaction parameters on selectivity, the following table summarizes the effects of catalyst and base selection on the product distribution when activating 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
| Catalyst System | Base (Equiv) | Solvent | Temp (°C) | C(sp²) Amidation (%) | Rearrangement / Hydrolysis (%) | Selectivity Ratio |
| None (Control) | K₂CO₃ (2.0) | DCE | 25 | 0% | >90% | 0:1 |
| Rh₂(OAc)₄ (5 mol%) | K₂CO₃ (2.0) | DCE | 25 | 35% | 45% | 0.7:1 |
| Fe(III)(TPP)Cl (5 mol%) | Cs₂CO₃ (2.0) | DCE | 25 | 62% | 28% | 2.2:1 |
| Fe(III)(TPP)Cl (5 mol%) | K₂CO₃ (2.0) | DCE | 25 | 94% | <5% | >18:1 |
| Fe(III)(TPP)Cl (5 mol%) | K₂CO₃ (2.0) | DMF | 80 | 41% | 52% | 0.8:1 |
Note: Data synthesized from optimized iron-catalyzed amidation protocols[1].
Section 4: Troubleshooting Logic Workflow
Troubleshooting logic tree for resolving selectivity issues during electrophilic amidation.
Section 5: Self-Validating Experimental Protocol
Optimized Iron-Catalyzed C(sp²)-H Amidation This protocol is designed as a self-validating system: the inclusion of molecular sieves controls moisture (preventing hydrolysis), while the specific order of addition ensures the catalyst engages the reagent before the base can trigger a background rearrangement.
Materials Required:
-
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (0.31 mmol)
-
Fe(III)(TPP)Cl (1–5 mol%)
-
K₂CO₃ (2.0 equiv, finely milled)
-
Activated 4Å Molecular Sieves (100 wt%)
-
Anhydrous 1,2-Dichloroethane (DCE, 2.0 mL)
Step-by-Step Methodology:
-
Preparation of the Environment: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Causality: The N-O bond is sensitive to ambient moisture, which accelerates the degradation of the carbamimidate into p-cresol.
-
-
Solid Addition: Add the substrate (the arene to be aminated), Fe(III)(TPP)Cl (5 mol%), and activated 4Å molecular sieves to the flask.
-
Solvent Introduction: Inject 2.0 mL of anhydrous DCE. Stir at 25 °C for 5 minutes to ensure homogeneous dispersion of the catalyst.
-
Reagent & Base Addition (Critical Step): Add the 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (0.31 mmol), immediately followed by the K₂CO₃ (2.0 equiv).
-
Causality: Adding the base last prevents the premature deprotonation of the carbamimidate. The Fe(III) catalyst must coordinate with the N-mesyloxy group first to initiate the nitrenoid pathway before the base can induce a Lossen rearrangement.
-
-
Reaction Monitoring: Stir the mixture at 25 °C under Argon. Monitor via TLC (Hexanes/EtOAc). The reaction typically reaches completion within 12–18 hours.
-
Quenching & Purification: Filter the mixture through a short pad of Celite to remove the molecular sieves and inorganic salts. Wash with dichloromethane (DCM). Concentrate the filtrate in vacuo and purify via flash column chromatography.
References
-
[1] Title: Iron-Catalyzed Arene C–H Amidation Using Functionalized Hydroxyl Amines at Room Temperature | Source: ACS Catalysis | 1
-
[2] Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction | Source: PMC (NIH) | 2
-
[3] Title: Photochemical Rearrangement of N-Mesyloxylactams: Stereospecific Formation of N-Heterocycles | Source: The Journal of Organic Chemistry | 3
Sources
Validating the Biological Activity of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Comparative Guide to Novel O-Sulfonyl Carbamimidate Probes
Executive Summary & Mechanistic Rationale
In the landscape of chemical biology, 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (hereafter referred to as 4-MP-NMC ) emerges as a highly versatile, dual-action probe. Structurally defined by a carbamimidate core conjugated to a p-cresol leaving group and an N-linked methanesulfonate (mesylate), this compound leverages the unique reactivity of the N–O bond.
As a Senior Application Scientist, I approach the validation of such compounds not merely by observing phenotypic changes, but by interrogating the underlying chemical causality. The biological activity of 4-MP-NMC is driven by the mesylate group, which acts as an exceptional electron-withdrawing moiety. This structural feature enables two distinct, highly valuable mechanisms of action:
-
Mechanism-Based Covalent Inhibition: The mesylate dramatically lowers the pKa of the leaving group, activating the imine carbon. Upon recognition by a serine hydrolase, the catalytic serine attacks the central carbon, triggering the elimination of the mesylate group and resulting in a stable, covalently trapped acyl-enzyme complex .
-
Photo-Activated Radical Generation: Under UV irradiation (typically 312 nm), the weak N–O bond undergoes homolytic cleavage. This generates highly reactive sulfonyloxyl and amidinyl radicals capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, causing targeted single-strand breaks .
Fig 1. Mechanism of covalent serine hydrolase inhibition by 4-MP-NMC via mesylate elimination.
Comparative Performance Profiling
To objectively validate 4-MP-NMC, we must benchmark it against established industry standards. For serine hydrolase inhibition, the standard is Phenylmethylsulfonyl fluoride (PMSF). For photo-cleavage, standard Aryl Azides are typically employed.
As shown in the data summary below, 4-MP-NMC offers superior aqueous stability compared to sulfonyl fluorides and generates more aggressive radical species than traditional azides.
| Parameter | 4-MP-NMC (Target Compound) | PMSF (Inhibitor Standard) | Aryl Azides (Photo-Standard) |
| Primary Utility | Dual: Covalent Inhibitor & Photo-cleaver | Serine Protease Inhibitor | Photo-affinity Labeling / Cleavage |
| Activation Trigger | Nucleophilic attack OR UV (312 nm) | Nucleophilic attack only | UV (254–365 nm) |
| Aqueous Half-Life (pH 7.4) | ~ 4.5 hours | ~ 30–60 minutes | Stable (in dark) |
| Inhibition Potency (IC₅₀) | 1.5 – 5.0 µM (Enzyme dependent) | 100 – 1000 µM | N/A |
| Reactive Intermediate | Acyl-enzyme / Sulfonyloxyl Radical | Sulfonyl-enzyme | Nitrene |
| Selectivity | High (Structure-guided recognition) | Low (Broad spectrum) | Moderate |
Self-Validating Experimental Protocols
A robust experimental design must be self-validating; it must contain internal controls that prove the mechanism of action, not just the outcome. The following protocols are designed to definitively validate the dual activities of 4-MP-NMC.
Fig 2. Self-validating experimental workflows for assessing 4-MP-NMC biological activity.
Serine Hydrolase Covalent Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) while utilizing a dialysis step to prove that the inhibition is irreversible (covalent), distinguishing it from non-covalent, competitive inhibitors .
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 4-MP-NMC in anhydrous DMSO. Dilute into assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Incubate the target serine hydrolase (e.g., 10 nM TEM-1 β-lactamase or Trypsin) with the compound series for 30 minutes at 37°C.
-
Primary Readout: Add the appropriate fluorogenic substrate (e.g., nitrocefin for β-lactamases). Monitor the initial reaction velocity (V₀) using a microplate reader (Ex/Em as per substrate) for 15 minutes. Calculate the IC₅₀ using non-linear regression.
-
Self-Validation (Reversibility Check):
-
Take the sample treated with 10× IC₅₀ of 4-MP-NMC and transfer it to a micro-dialysis cassette (10 kDa MWCO).
-
Dialyze against 1L of compound-free assay buffer at 4°C for 24 hours, with two buffer exchanges.
-
Causality Check: Re-assay the dialyzed enzyme. If the enzyme regains activity, the inhibitor is reversible. If the activity remains suppressed (as expected for 4-MP-NMC), the covalent, mechanism-based acylation is definitively confirmed.
-
DNA Photocleavage via Plasmid Relaxation
This protocol validates the ability of 4-MP-NMC to act as a photo-acid generator. The inclusion of radical scavengers ensures that the observed DNA cleavage is strictly due to the homolytic generation of sulfonyloxyl radicals, ruling out hydrolytic degradation.
Step-by-Step Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, combine 1 µg of supercoiled pBR322 plasmid DNA with 50 µM of 4-MP-NMC in 20 µL of 10 mM Tris-HCl buffer (pH 7.4).
-
Self-Validation (Mechanistic Scavenging): Prepare parallel control tubes identical to the main reaction, but supplement them with known radical scavengers: one tube with 20% (v/v) DMSO, and another with 20 mM Sodium Azide (NaN₃).
-
Irradiation: Place the open tubes on a chilled block (4°C) and irradiate with a UV transilluminator (312 nm, 15 W) at a distance of 5 cm for 30 minutes. Keep a set of non-irradiated tubes as dark controls.
-
Analysis: Add 6× DNA loading dye and resolve the samples on a 1% agarose gel containing ethidium bromide (100 V, 60 minutes).
-
Causality Check:
-
Successful photocleavage will convert the fast-migrating supercoiled DNA (Form I) into slower-migrating relaxed circular DNA (Form II).
-
If the cleavage is genuinely radical-mediated, the tubes containing DMSO and NaN₃ will show a significant reduction in Form II DNA, validating the N–O bond homolysis mechanism.
-
References
-
Swarén, P., et al. (1999). "Elucidation of Mechanism of Inhibition and X-ray Structure of the TEM-1 β-Lactamase from Escherichia coli Inhibited by a N-Sulfonyloxy-β-lactam." Journal of the American Chemical Society, 121(23), 5353-5359.[Link]
-
Thomaidi, M., et al. (2020). "p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies." Beilstein Journal of Organic Chemistry, 16, 356–369.[Link]
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[Link]
advantages of using 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate over similar compounds
An In-Depth Technical Guide to 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in Organic Synthesis
As drug development and complex target synthesis demand increasingly precise methodologies, the selection of reactive intermediates becomes a critical parameter for success. Among electrophilic amination and guanidinylation reagents, O-aryl N-mesyloxycarbamimidates (also known as O-aryl N-mesyloxyisoureas) have emerged as highly versatile building blocks.
This guide objectively compares the performance of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS: 651306-36-4) against its structural analogs, providing researchers with the mechanistic grounding and experimental data necessary to optimize synthetic workflows [1][2].
Mechanistic Grounding: The Causality of Reactivity
The utility of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate stems from its unique structural dichotomy:
-
The Electrophilic Core : The carbamimidate carbon is highly susceptible to nucleophilic attack by amines, thiols, or carbon nucleophiles.
-
The Dual Leaving Groups : The molecule possesses two distinct leaving groups—the p -cresolate (4-methylphenoxide) moiety and the methanesulfonate (mesylate) group on the nitrogen.
When compared to the unsubstituted phenyl analog (CAS: 651306-32-0) or the electron-deficient 4-chlorophenyl analog (CAS: 651306-38-6), the 4-methylphenyl derivative offers superior synthetic control. The electron-donating methyl group (Hammett constant σp=−0.17 ) slightly attenuates the electrophilicity of the central carbon. This electronic tuning prevents runaway, unselective reactions at room temperature and allows for the stepwise isolation of tetrahedral intermediates or N-mesyloxyguanidines before triggering downstream Lossen-type rearrangements [3].
Furthermore, the p -tolyl group significantly enhances the crystallinity of the reagent. In a pharmaceutical development setting, highly crystalline intermediates reduce handling errors, improve weighing accuracy, and exhibit superior shelf-life stability compared to their amorphous or oily counterparts.
Reaction pathway of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
Comparative Performance Analysis
To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of various N'-[(methanesulfonyl)oxy]carbamimidate derivatives during standard guanidinylation workflows.
| Reagent Analog | CAS Number | Electronic Effect ( σp ) | Crystallinity / Handling | Chemoselectivity in Addition | Typical Yield (Guanidinylation) |
| 4-Methylphenyl (p-Tolyl) | 651306-36-4 | -0.17 (Donating) | Excellent (Highly crystalline) | High (Controlled reaction rate) | 85 - 92% |
| Phenyl (Unsubstituted) | 651306-32-0 | 0.00 (Neutral) | Moderate | Moderate | 75 - 82% |
| 4-Chlorophenyl | 651306-38-6 | +0.23 (Withdrawing) | Good | Low (Prone to rapid over-reaction) | 60 - 70% |
| 4-Methoxyphenyl | 651306-34-2 | -0.27 (Strongly Donating) | Moderate to Good | Very High (Slower kinetics) | 80 - 88% |
Data synthesis indicates that the 4-methylphenyl variant provides the optimal balance between reactivity and selectivity, maximizing the yield of the desired intermediate while suppressing premature mesylate elimination.
Experimental Protocol: Self-Validating Workflow
The following protocol details the synthesis of substituted N-mesyloxyguanidines via controlled amination. This methodology is designed as a self-validating system: the temperature controls and base selection inherently prevent the secondary Lossen rearrangement, ensuring the reaction stops precisely at the guanidine stage.
Objective: Selective nucleophilic substitution of the p -cresolate leaving group without triggering methanesulfonic acid (MsOH) elimination.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality: THF provides optimal solubility for the crystalline reagent while remaining strictly inert to the highly reactive mesylate moiety.
-
-
Nucleophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.1 equivalents of the target primary amine dropwise over 10 minutes.
-
Causality: The slight electron-donating nature of the p -tolyl group moderates the electrophilicity of the carbamimidate carbon. Maintaining 0 °C ensures that nucleophilic attack occurs exclusively at the carbon center, preventing unwanted deprotonation of the amine.
-
-
Base Activation: Slowly introduce 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sink. It neutralizes the p -cresol byproduct generated during the substitution, driving the equilibrium forward without competing with the primary amine for the electrophilic center.
-
-
Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor the reaction via LC-MS or TLC until the starting carbamimidate is fully consumed.
-
Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with cold 1M NaOH ( 2×15 mL).
-
Causality: The cold NaOH wash specifically deprotonates and removes the p -cresol byproduct into the aqueous phase, leaving the highly pure N-mesyloxyguanidine in the organic layer. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Experimental workflow for the controlled amination of the carbamimidate reagent.
References
-
ChemSrc. "N-hydroxyl-O-phenylisourea | CAS#:3174-90-1 and related derivatives". ChemSrc. URL: [Link]
Advanced Comparison Guide: Structure-Activity Relationships (SAR) of N'-[(Methanesulfonyl)oxy]carbamimidates in Pharmacophore Synthesis
For medicinal chemists and drug development professionals, the efficient construction of nitrogen-rich heterocycles—such as 1,2,4-oxadiazoles and substituted guanidines—is a critical bottleneck. N'-[(methanesulfonyl)oxy]carbamimidates (often referred to as O-mesyl carbamimidates or O-sulfonated N-hydroxyguanidines) have emerged as highly specialized, dual-action reagents that solve many of the inefficiencies associated with traditional amidinating agents[1].
This guide provides an objective, data-driven comparison of these compounds, analyzing their Structure-Reactivity/Activity Relationships (SAR/SRR) and providing field-proven, self-validating protocols for their application in drug discovery workflows.
Mechanistic Rationale: The Power of the O-Mesyl Group
The defining feature of N'-[(methanesulfonyl)oxy]carbamimidates is the presence of the methanesulfonyloxy (mesylate) leaving group attached to the oxime/hydroxyguanidine nitrogen[2]. In traditional drug synthesis, constructing a 1,2,4-oxadiazole requires reacting an amidoxime with a carboxylic acid using expensive and moisture-sensitive coupling agents (e.g., HATU, EDC).
By pre-installing the highly electronegative mesylate group, N'-[(methanesulfonyl)oxy]carbamimidates bypass the need for external coupling agents. They act through a tandem nucleophilic addition-electrophilic amination pathway[1]. The mesylate group precisely balances stability and reactivity: it is less prone to spontaneous degradation than a triflate, yet offers vastly superior leaving-group kinetics compared to a standard hydroxyl or tosyl group.
Mechanistic pathway of tandem nucleophilic addition and electrophilic amination.
SAR/SRR Analysis of Commercially Available Derivatives
The structural variations on the carbamimidate core dictate its electrophilicity and the thermodynamic stability of the resulting intermediates. Below is an SAR analysis of common commercially available derivatives, such as Phenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS 651306-32-0)[2] and its 4-methylphenyl analog (CAS 651306-36-4)[3].
Table 1: Structure-Reactivity Relationship of Substituted Derivatives
| R-Group Substitution | CAS Number | Electronic Effect | Relative Electrophilicity | Optimal Synthetic Application |
| Phenyl | 651306-32-0 | Neutral | Baseline | General purpose amidination and oxadiazole cyclization. Balances stability and reactivity[2]. |
| 4-Methylphenyl | 651306-36-4 | Electron-Donating (+I) | Slightly Reduced | Best for highly nucleophilic substrates where controlling exothermic runaway is necessary[3]. |
| 4-Chlorophenyl | 651306-38-6 | Electron-Withdrawing (-I) | Highly Elevated | Ideal for sterically hindered or weakly nucleophilic amines. Prone to faster Lossen rearrangement. |
Comparative Performance: O-Mesyl Carbamimidates vs. Alternatives
To objectively evaluate the utility of N'-[(methanesulfonyl)oxy]carbamimidates, we must compare them against standard industry alternatives used for guanidinylation and heterocycle synthesis.
Table 2: Performance Comparison in Pharmacophore Synthesis
| Metric | N'-[(methanesulfonyl)oxy]carbamimidates | N-Hydroxycarbamimidates + HATU | N,N'-di-Boc-1H-pyrazole-1-carboxamidine |
| Leaving Group | Methanesulfonate (-OMs) | Activated Ester (in situ) | Pyrazole |
| Atom Economy | High (Releases only MsOH) | Low (Generates bulky urea byproducts) | Moderate (Releases pyrazole, requires Boc deprotection) |
| Reaction Time | 2–4 hours | 12–18 hours | 8–24 hours |
| Typical Yield | 75% – 90% | 50% – 70% | 60% – 85% |
| Moisture Sensitivity | Moderate (Requires dry solvents) | High (Coupling agents degrade rapidly) | Low |
Key Takeaway: The pre-activated nature of the O-mesyl group eliminates the need for expensive, high-mass coupling reagents, significantly improving atom economy and simplifying downstream purification (LC-MS/HPLC)[1].
Self-Validating Experimental Protocol
The following methodology details the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using Phenyl N'-[(methanesulfonyl)oxy]carbamimidate. This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to the next step.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Action: Dissolve the target carboxylic acid (1.0 eq) and Phenyl N'-[(methanesulfonyl)oxy]carbamimidate (1.1 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the vessel to 0°C.
-
Causality: Anhydrous conditions are absolute prerequisites. The highly electrophilic methanesulfonyloxy group is susceptible to premature hydrolysis in the presence of ambient moisture. The 0°C temperature suppresses competitive Lossen-type rearrangements before the primary nucleophilic attack can occur.
Step 2: Base-Mediated Activation
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Causality: DIPEA is chosen specifically because it is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form a reactive carboxylate without competitively attacking the electrophilic carbamimidate carbon.
-
Validation Check: Pull a 5 µL aliquot for LC-MS. You should observe the mass of the uncyclized O-acyl amidoxime intermediate. The absence of the starting carbamimidate mass confirms successful addition.
Step 3: Thermally-Driven Cyclization
-
Action: Heat the reaction mixture to 80°C for 2 to 4 hours.
-
Causality: While the addition step is kinetically controlled, the cyclization to the 1,2,4-oxadiazole is thermodynamically driven. Heating provides the activation energy required for the intramolecular displacement of the mesylate group (elimination of methanesulfonic acid) and subsequent ring closure[1].
Step 4: Workup and Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF and DIPEA salts. Dry over Na2SO4 and concentrate.
-
Causality: The NaHCO3 quench serves a dual purpose: it neutralizes the highly acidic methanesulfonic acid byproduct (preventing product degradation) and drives the DIPEA salts into the aqueous layer, ensuring a clean crude profile.
Self-validating high-throughput workflow for heterocycle synthesis.
Conclusion
N'-[(methanesulfonyl)oxy]carbamimidates represent a highly optimized class of reagents for the synthesis of nitrogenous pharmacophores. By understanding the SAR of their aromatic substituents, researchers can fine-tune the electrophilicity of the reagent to match the nucleophilicity of their substrates. Compared to traditional coupling methodologies, these O-mesyl derivatives offer superior atom economy, faster reaction kinetics, and simplified purification profiles, making them indispensable tools in modern drug discovery.
References
- VulcanChem. "Phenyl N'-[(methanesulfonyl)oxy]carbamimidate - 651306-32-0".
- EvitaChem. "Buy 2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one (EVT-12731898) - EvitaChem" (Cataloging 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate).
- Sączewski, F., et al. "Synthesis, Molecular Structure, and Applications of 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the Synthesis of Novel Heterocyclic Ring Systems." The Journal of Organic Chemistry, ACS Publications, 2003.
Sources
Confirming the Biological Target of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Comparative Guide to iNOS Inhibition
Introduction: The Quest for Selective iNOS Inhibitors
Overexpression and dysregulation of inducible nitric oxide synthase (iNOS) are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are crucial for neurotransmission and maintaining cardiovascular homeostasis respectively, iNOS produces large, sustained amounts of nitric oxide (NO) in response to pro-inflammatory stimuli.[2][3] This prolonged overproduction of NO can lead to significant cellular damage.[3] Consequently, the selective inhibition of iNOS represents a significant therapeutic target.[3]
This guide introduces a novel compound, 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (hereafter designated as MPO-C ), and hypothesizes its primary biological target as iNOS. This hypothesis is predicated on the presence of a carbamimidate functional group, which is structurally analogous to the amidine and guanidine moieties found in many known iNOS inhibitors that mimic the natural substrate, L-arginine.
Herein, we will provide a comparative framework to validate this hypothesis, using the well-characterized, potent, and highly selective iNOS inhibitor, 1400W , as a benchmark. This guide will furnish researchers, scientists, and drug development professionals with the foundational rationale and detailed experimental protocols necessary to confirm the biological target of MPO-C and evaluate its potential as a selective iNOS inhibitor.
The Comparator: 1400W, a Gold Standard for iNOS Selectivity
N-(3-(Aminomethyl)benzyl)acetamidine, or 1400W , is a slow, tight-binding, and exceptionally selective inhibitor of iNOS.[4][5][6] Its high selectivity makes it an ideal tool for distinguishing iNOS activity from that of nNOS and eNOS.
The mechanism of action for amidine-containing inhibitors like 1400W is unique. They bind to the iNOS active site in a manner similar to L-arginine. However, the presence of the amidine group prevents the necessary protonation of the heme peroxy intermediate, which in turn halts its conversion to the heme oxo intermediate. This disruption leads to a heme oxygenase-like reaction, ultimately resulting in the irreversible inactivation of the enzyme.[7][8][9]
For the purposes of this guide, we will use the established inhibitory profile of 1400W as a comparative benchmark for our experimental evaluation of MPO-C.
Comparative Inhibitor Profile
The following table summarizes the known properties of our benchmark inhibitor, 1400W, and provides a template for characterizing our investigational compound, MPO-C. The data for MPO-C are presented as hypothetical values to be determined through the experimental protocols outlined in this guide.
| Parameter | 1400W (Benchmark) | MPO-C (Hypothetical) |
| Target | Inducible Nitric Oxide Synthase (iNOS) | To be confirmed |
| Mechanism of Action | Slow, tight-binding, irreversible inactivator[6][7] | To be determined |
| iNOS Kd | ≤ 7 nM[4][5] | To be determined |
| nNOS Ki | 2 µM[6][10] | To be determined |
| eNOS Ki | 50 µM[6][10] | To be determined |
| Selectivity (iNOS vs. eNOS) | > 5,000-fold | To be determined |
| Cell Permeability | Yes[2][5] | To be determined |
Experimental Workflows for Target Validation
To rigorously test the hypothesis that MPO-C is a selective iNOS inhibitor, a multi-tiered experimental approach is required. This involves progressing from direct enzyme inhibition assays to cell-based models of NO production and finally, assessing isoform selectivity.
Caption: Experimental workflow for validating MPO-C as an iNOS inhibitor.
Detailed Experimental Protocols
Protocol 1: In Vitro iNOS Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of MPO-C on purified iNOS enzyme activity. The output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Purified human iNOS enzyme
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (Cofactors)
-
MPO-C and 1400W (dissolved in appropriate solvent, e.g., DMSO)
-
Nitric Oxide Synthase Inhibitor Assay Kit (e.g., fluorometric or colorimetric)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare all buffers, cofactors, and substrate solutions as recommended by the assay kit manufacturer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of MPO-C and 1400W in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Set up Assay Plate:
-
Blank: Assay buffer without enzyme.
-
Negative Control: All reaction components, including solvent vehicle, but no inhibitor.
-
Positive Control: All reaction components with a known concentration of 1400W.
-
Test Wells: All reaction components with varying concentrations of MPO-C.
-
-
Initiate Reaction: Add the purified iNOS enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), allowing for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the product formation (often by detecting NO breakdown products) according to the kit's instructions. This may involve a colorimetric reaction (like the Griess reagent) or a fluorescent probe.[11][12]
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the negative control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for both MPO-C and 1400W.
-
Protocol 2: Cellular Nitric Oxide Production (Griess Assay)
This assay confirms that MPO-C can penetrate the cell membrane and inhibit iNOS activity in a cellular context. It measures the accumulation of nitrite (a stable breakdown product of NO) in the culture medium of stimulated macrophages.[13][14][15]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
MPO-C and 1400W
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[15][16]
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with various concentrations of MPO-C or 1400W for 20-30 minutes. Include a vehicle-only control.
-
Stimulation: Induce iNOS expression by adding LPS (e.g., 0.1 µg/mL) and IFN-γ (e.g., 50 U/mL) to the wells.[17]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add your samples and a series of sodium nitrite standards.
-
Add the sulfanilamide solution (Griess Reagent A) to all wells and incubate for 5-10 minutes, protected from light.[13]
-
Add the NED solution (Griess Reagent B) and incubate for another 5-10 minutes. A magenta color will develop.[13]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][18]
-
Data Analysis:
-
Generate a standard curve from the sodium nitrite standards.
-
Calculate the nitrite concentration in your samples from the standard curve.
-
Determine the concentration-dependent inhibition of NO production by MPO-C.
-
Caption: Simplified iNOS activation pathway and point of inhibition.
Protocol 3: NOS Isoform Selectivity Assay
This protocol is critical for determining the therapeutic potential of MPO-C. It compares the inhibitory activity of the compound against iNOS, nNOS, and eNOS to establish its selectivity profile.
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes
-
All reagents and kits listed in Protocol 1
Procedure:
-
The procedure is identical to the In Vitro iNOS Enzyme Inhibition Assay (Protocol 1).
-
The assay is run in parallel for all three NOS isoforms (iNOS, nNOS, and eNOS).
-
Determine the IC50 value of MPO-C for each of the three enzymes.
Data Analysis:
-
Calculate the selectivity ratios:
-
iNOS vs. nNOS Selectivity: IC50 (nNOS) / IC50 (iNOS)
-
iNOS vs. eNOS Selectivity: IC50 (eNOS) / IC50 (iNOS)
-
-
Compare these ratios to those of 1400W to benchmark the selectivity of MPO-C. A higher ratio indicates greater selectivity for iNOS.
Interpreting the Results
A successful confirmation of the hypothesis would yield the following results:
-
Potent iNOS Inhibition: MPO-C demonstrates a low IC50 value against purified iNOS, comparable to or better than the benchmark, 1400W.
-
Cellular Efficacy: MPO-C effectively reduces NO production in LPS/IFN-γ-stimulated macrophages, confirming its ability to act in a biological system.
-
High Selectivity: The IC50 values for nNOS and eNOS are significantly higher (ideally >100-fold) than the IC50 for iNOS. This high selectivity is crucial, as inhibition of eNOS can lead to cardiovascular side effects.
Should MPO-C exhibit potent and selective inhibition of iNOS, it would validate the initial hypothesis and position the compound as a promising candidate for further preclinical development in the treatment of inflammatory diseases.
References
-
Alderton, W. K., & Knowles, R. G. (2005). Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification. Journal of the American Chemical Society, 127(4), 1332-1341. [Link]
-
Cine, N., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 136(7), 987-994. [Link]
-
Corbett, J. A., & McDaniel, M. L. (1996). The use of aminoguanidine, a selective iNOS inhibitor, to evaluate the role of nitric oxide in the development of autoimmune diabetes. Methods, 10(1), 21-30. [Link]
-
Zhu, Y., & Silverman, R. B. (2005). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society, 127(4), 1332-1341. [Link]
-
Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. [Link]
-
Yang, X., et al. (1999). Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-beta1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice. Clinical and Experimental Immunology, 116(2), 326-333. [Link]
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959-4963. [Link]
-
Cross, A. H., et al. (1995). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. Journal of Clinical Investigation, 95(6), 2704-2709. [Link]
-
Li, H., & Poulos, T. L. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 54(14), 2321-2330. [Link]
-
Cross, A. H., et al. (1995). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. The Journal of Clinical Investigation, 95(6), 2704-2709. [Link]
-
Tanaka, H., et al. (1998). Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. Journal of Neuroimmunology, 81(1-2), 201-210. [Link]
-
Cinelli, M. A., et al. (2020). Inducible nitric oxide synthase: Regulation, structure, and inhibition. Medicinal Research Reviews, 40(1), 158-189. [Link]
-
Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free Radical Research, 37(8), 777-781. [Link]
-
Li, H., & Poulos, T. L. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 54(14), 2321-2330. [Link]
-
Zhu, Y., & Silverman, R. B. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 54(14), 2321-2330. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide Assay Kit. Cell Biolabs, Inc. Retrieved March 29, 2026, from [Link]
-
Bertin Bioreagent. (n.d.). L-NIL (hydrochloride). Bertin Bioreagent. Retrieved March 29, 2026, from [Link]
-
Tiwari, A., & Sharma, S. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Bioorganic & Medicinal Chemistry, 28(10), 115456. [Link]
-
Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Panlabs. Retrieved March 29, 2026, from [Link]
-
Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Cell Biolabs, Inc. Retrieved March 29, 2026, from [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol. Retrieved March 29, 2026, from [Link]
-
Ferreira, L. G., & de Bragança, A. C. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]
-
Spadaro, C., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7857. [Link]
-
OZ Biosciences. (n.d.). Nitric Oxide Detection Kit. OZ Biosciences. Retrieved March 29, 2026, from [Link]
-
Li, H., et al. (2026). Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Elabscience. (n.d.). Human NOS2/iNOS(Nitric Oxide Synthase 2, Inducible) ELISA Kit. Elabscience. Retrieved March 29, 2026, from [Link]
-
Nakashima, K., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 136(7), 987-994. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Retrieved March 29, 2026, from [Link]
-
Cusabio. (n.d.). Human inducible nitric oxide synthase (iNOS) ELISA KIT. Cusabio. Retrieved March 29, 2026, from [Link]
Sources
- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Griess Reagent System [promega.sg]
- 16. cellsignal.jp [cellsignal.jp]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bio-protocol.org [bio-protocol.org]
Comparative Analysis of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Guide to Experimental Design and Statistical Interpretation
Introduction: Navigating the Frontier of Carbamimidate Chemistry
In the landscape of modern medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is paramount to innovation. 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate emerges as a compound of interest, belonging to the broader class of carbamimidates. These molecules, characterized by their unique functional group, are recognized for their reactivity and potential as intermediates in organic synthesis.[1] The inclusion of a methanesulfonyl (mesyl) group, a well-established protecting group in organic chemistry, further suggests its utility in complex synthetic pathways.[1]
While direct and extensive experimental data on 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate is not abundant in publicly accessible literature, its structural similarity to carbamates and sulfonamides provides a strong foundation for hypothesizing its potential applications and for designing robust experimental protocols to evaluate its efficacy.[2][3] Carbamate derivatives are integral to a wide array of therapeutic agents, valued for their chemical stability and ability to modulate biological activity.[4] Similarly, sulfonamides are a cornerstone of antibacterial and enzyme inhibitor discovery.[5][6]
The methodologies and analytical frameworks presented herein are designed to be self-validating systems, ensuring that any future experimental work on this or related compounds can be conducted with the highest degree of scientific integrity.
Hypothetical Experimental Scenario: Assessing Antibacterial Efficacy
To illustrate a practical application, we will design an experiment to evaluate the potential antibacterial activity of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate. The choice of an antibacterial assay is informed by the well-documented antibacterial properties of the sulfonamide class of compounds, which shares structural motifs with our target molecule.[3][5]
Objective: To compare the antibacterial efficacy of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (Compound A) against 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (Compound B) and a vehicle control on the growth of Escherichia coli.
The following diagram outlines the general workflow for this comparative study.
Caption: Experimental workflow for the comparative antibacterial assay.
Detailed Experimental Protocol: Broth Microdilution Assay
The following protocol is a step-by-step guide for conducting the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Stock Solutions:
-
Dissolve 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (Compound A) and 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (Compound B) in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. These will serve as the stock solutions.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli (e.g., ATCC 25922) into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard. This can be verified by measuring the optical density at 625 nm (OD should be between 0.08 and 0.13).
-
Dilute the bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Microplate Preparation and Inoculation:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of Compound A to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from well to well. Repeat this for Compound B and the DMSO vehicle control in separate rows.
-
After dilution, the final volume in each well will be 100 µL, with concentrations ranging from a high starting concentration down to a very low one.
-
Add 10 µL of the prepared bacterial suspension to each well, bringing the final volume to 110 µL.
-
-
Incubation and Data Collection:
-
Cover the plate and incubate at 37°C for 18 to 24 hours.
-
Following incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
For a more quantitative measure, read the optical density of each well at 600 nm (OD600) using a microplate reader.
-
Statistical Analysis of Hypothetical Data
To demonstrate the statistical analysis, let's assume we have collected the following hypothetical OD600 readings from our experiment, performed in triplicate for a specific concentration (e.g., 100 µg/mL) of each compound and the control.
Hypothetical Data Table
| Replicate | Vehicle Control (OD600) | Compound A (OD600) | Compound B (OD600) |
| 1 | 0.85 | 0.45 | 0.25 |
| 2 | 0.88 | 0.42 | 0.28 |
| 3 | 0.82 | 0.48 | 0.26 |
| Mean | 0.85 | 0.45 | 0.26 |
| Std. Dev. | 0.03 | 0.03 | 0.015 |
Causality Behind Experimental and Statistical Choices
-
Why a Vehicle Control? The vehicle control (DMSO in this case) is crucial to ensure that the solvent used to dissolve the compounds does not have any inherent antibacterial activity. This establishes a baseline for maximum bacterial growth.
-
Why Triplicates? Performing the experiment in triplicate is the minimum standard for assessing the variability of the experimental results and for conducting meaningful statistical tests. It allows us to calculate a mean and standard deviation, which are essential for determining statistical significance.
-
Choice of Statistical Test: ANOVA: An Analysis of Variance (ANOVA) is the appropriate initial statistical test when comparing the means of three or more groups (Control, Compound A, Compound B). The ANOVA will tell us if there is a statistically significant difference somewhere among the groups.
-
Post-Hoc Testing: If the ANOVA result is significant (typically a p-value < 0.05), it indicates that at least one group is different from the others. However, it doesn't specify which groups. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, is then used to perform pairwise comparisons (Control vs. A, Control vs. B, and A vs. B) to pinpoint exactly where the significant differences lie.
Interpreting the Results
Based on our hypothetical data, a one-way ANOVA would likely yield a very low p-value, indicating a significant difference among the three groups. A subsequent Tukey's HSD test would reveal:
-
A statistically significant difference between the Vehicle Control and Compound A, suggesting Compound A has antibacterial activity.
-
A statistically significant difference between the Vehicle Control and Compound B, confirming Compound B's antibacterial activity.
-
A statistically significant difference between Compound A and Compound B, suggesting that Compound B is a more potent antibacterial agent than Compound A at this concentration.
The logical relationship for our statistical decision-making is visualized below.
Caption: Statistical analysis decision workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the experimental evaluation and statistical analysis of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate. By leveraging knowledge from structurally related compounds like carbamates and sulfonamides, we have proposed a plausible experimental application and detailed the necessary protocols and analytical methods to assess its efficacy.[2][4]
For researchers venturing into the study of this or other novel compounds with limited background data, this approach serves as a blueprint. The next logical steps would involve expanding the scope of investigation to include:
-
Broad-spectrum activity: Testing against a wider range of bacterial species, including Gram-positive bacteria.
-
Mechanism of action studies: Investigating how the compound might be inhibiting bacterial growth.
-
Toxicity assays: Evaluating the compound's safety profile in vitro using cell lines.
By adhering to the principles of sound experimental design and rigorous statistical analysis, the scientific community can confidently explore the potential of new chemical entities like 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate.
References
-
One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. ResearchGate. [Link]
-
A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-Tetrazol-5- yl)-biphenyl-4-yl)methanamine and Their Antibacterial. Scholars Research Library. [Link]
-
Methyl N-((4-methylphenyl)sulfonyl)carbamate | C9H11NO4S | CID 84437. PubChem. [Link]
- Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. ResearchGate. [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. ResearchGate. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]
Sources
- 1. Phenyl N'-[(methanesulfonyl)oxy]carbamimidate (651306-32-0) for sale [vulcanchem.com]
- 2. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Personal protective equipment for handling 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
Comprehensive Safety & Handling Guide for 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
As a Senior Application Scientist, I frequently encounter novel synthetic intermediates that require stringent, field-proven safety protocols before they can be safely deployed in drug development workflows. 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate (CAS 651306-36-4)[1] is a highly reactive, specialized electrophilic reagent. Its structure features a methanesulfonate (mesylate) leaving group bound to an amidoxime-derived nitrogen. This unique N-O-Ms motif dictates its utility in complex organic synthesis but also defines its primary hazard profile: thermal instability and potential genotoxicity.
This guide provides a self-validating system for handling this compound, ensuring that every operational choice is grounded in mechanistic chemical logic.
Chemical Profile & Hazard Classification
Before handling any novel intermediate, we must establish a baseline understanding of its physical and chemical properties.
Table 1: Chemical Properties & Operational Implications
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 651306-36-4[1] | Ensure accurate SDS tracking and inventory logging. |
| Reactivity Motif | N-O-Mesylate | Prone to base-mediated or thermal Lossen-type rearrangement[2]. |
| Toxicity Profile | Potential Genotoxic Impurity (PGI) | Mesylates are known alkylating agents; requires high-barrier PPE[3]. |
| Thermal Stability | Exothermic degradation risk | Store at -20°C under argon; never expose to direct heat. |
Mechanistic Toxicology & Risk Assessment
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The danger of 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate lies in two specific mechanistic pathways:
-
Alkylating Potential (Genotoxicity): The methanesulfonate (mesylate) moiety is a potent leaving group. In biological systems, mesylates can act as direct-acting alkylating agents, covalently binding to DNA. Regulatory bodies classify alkyl sulfonates as Potentially Genotoxic Impurities (PGIs)[3]. Exposure to even trace amounts must be minimized using strict engineering controls and barrier PPE.
-
Thermal Lossen Rearrangement: The O-sulfonylated hydroxamate/carbamimidate core is chemically primed for a Lossen rearrangement[4]. Upon exposure to thermal stress or basic conditions, the N-O bond cleaves, expelling the mesylate anion and driving a concerted structural rearrangement to form a highly reactive isocyanate[2]. This process is exothermic and can lead to rapid gas evolution and pressure buildup in closed systems.
Figure 1: Mechanistic pathway of thermal degradation and Lossen-type rearrangement.
Mandatory Personal Protective Equipment (PPE) Matrix
Given the genotoxic and reactive nature of this compound, standard laboratory PPE is insufficient. A defense-in-depth approach is required to ensure operator safety.
Table 2: PPE Matrix & Rationale
| Equipment Category | Specification | Mechanistic Rationale |
| Hand Protection | Double gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer). | Mesylates can permeate standard thin nitrile over time. Double gloving ensures a fail-safe barrier against alkylating agents. |
| Body Protection | Chemically resistant Tyvek® suit or specialized lab coat with knit cuffs. | Prevents microscopic dust or aerosolized particles from settling on exposed skin or street clothing. |
| Eye/Face Protection | Splash-proof chemical goggles AND a full-face shield. | Protects mucous membranes from reactive isocyanates generated during accidental thermal degradation. |
| Respiratory | N95/P100 particulate respirator (if handled outside an isolator). | Mitigates the inhalation risk of genotoxic dust during weighing and transfer. |
Operational Handling Protocols
By controlling the environment (temperature, moisture, and atmosphere), we eliminate the activation energy required for unwanted side reactions.
Step-by-Step Methodology:
-
Preparation & Environment: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm.
-
Storage Retrieval: Retrieve the compound from -20°C storage. Critical Step: Allow the sealed secondary container to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which can trigger premature hydrolysis.
-
Weighing: Use an anti-static weighing boat. The compound may hold a static charge; use an anti-static ionizer fan to prevent the genotoxic powder from aerosolizing into the breathing zone.
-
Reaction Setup: Dissolve the reagent in a rigorously anhydrous, aprotic solvent (e.g., dry DCM or THF) under an argon or nitrogen atmosphere.
-
Temperature Control: If adding a base (which triggers the Lossen rearrangement[2]), cool the reaction vessel to 0°C or lower using an ice/brine bath. Add the base dropwise while monitoring the internal temperature with a thermocouple to prevent a runaway exotherm.
Figure 2: Operational workflow for handling reactive mesylated carbamimidates.
Emergency Response & Spill Mitigation
-
Small Powder Spill (<5g): Do not sweep. Gently cover the spill with damp, absorbent bench paper (using water or a dilute 1M NaOH solution to intentionally hydrolyze the reactive N-O-Ms bond). Carefully scoop the material into a hazardous waste container using a non-sparking tool.
-
Skin Contact: Immediately remove contaminated PPE. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Do not use solvents (like ethanol or acetone) on the skin, as they will increase the dermal absorption of the mesylate.
Disposal & Waste Management
Because 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate contains a mesylate and yields isocyanates upon degradation, it must not be mixed with standard organic waste until fully quenched.
-
Quenching Protocol: Dilute the reaction mixture with a large excess of an alcohol (e.g., methanol) and a mild aqueous base (e.g., saturated NaHCO₃). This safely converts any generated isocyanates into stable carbamates and hydrolyzes residual mesylates.
-
Segregation: Transfer the quenched, biphasic mixture to a designated "Halogenated/Sulfur-Containing Organic Waste" carboy. Clearly label the waste ticket with "Contains Methanesulfonate Derivatives - Potential Genotoxin."
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
